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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 4-(4-Aminophenoxy)-N-methylpicolinamide (CAS 83285-66-9): Physicochemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of 4-(4-Aminophenoxy)-N-methylpicolinamide, a key intermediate in pharmaceutical synthesis. We will delve into its...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-(4-Aminophenoxy)-N-methylpicolinamide, a key intermediate in pharmaceutical synthesis. We will delve into its core physicochemical properties, provide a detailed synthesis protocol, and explore its primary applications in modern drug development.

Core Physicochemical Characteristics

4-(4-Aminophenoxy)-N-methylpicolinamide, with the CAS number 83285-66-9, is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C13H13N3O2[1][2][3]
Molecular Weight 243.26 g/mol [1][2][3][4]
Predicted Boiling Point 476.8 ± 40.0 °C[3]
Melting Point 110-112°C, 116.0-120.0°C, 165-170°C[1][3]
Solubility Slightly soluble in water; Soluble in organic solvents such as DMSO (Slightly) and Methanol (Slightly).[1][3]
Appearance White to off-white crystalline powder[1]

Note on Melting Point Discrepancies: The variation in reported melting points may be attributed to differences in the purity of the analyzed samples or the specific analytical methods employed for determination.

Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide: A Step-by-Step Protocol

The synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol is based on established methodologies.[3][5]

Reaction Scheme:

G cluster_reactants Reactants cluster_solvents Solvents cluster_process Reaction & Workup cluster_product Product A 4-Aminophenol P1 1. Deprotonation of 4-Aminophenol A->P1 B Potassium tert-butoxide B->P1 C N-Methyl-4-chloropyridine-2-carboxamide P2 2. Nucleophilic Substitution C->P2 D Potassium Carbonate D->P2 E DMF E->P1 F THF F->P1 P1->P2 P3 3. Extraction P2->P3 P4 4. Purification P3->P4 Z 4-(4-Aminophenoxy)-N-methylpicolinamide P4->Z

A simplified workflow for the synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide.

Materials:

  • 4-Aminophenol

  • 1M Potassium tert-butoxide in THF

  • N-Methyl-4-chloropyridine-2-carboxamide

  • Potassium carbonate

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate

Protocol:

  • Deprotonation: To a solution of 4-aminophenol (9.2 mmol) in 20 mL of DMF, add 9.7 mL of 1M potassium tert-butoxide in THF (9.7 mmol) at room temperature. The potassium tert-butoxide acts as a strong base to deprotonate the hydroxyl group of 4-aminophenol, forming a more nucleophilic phenoxide.

  • Reaction Incubation: Allow the mixture to stir at room temperature for 2 hours to ensure complete deprotonation.

  • Nucleophilic Aromatic Substitution: Add N-Methyl-4-chloropyridine-2-carboxamide (9.2 mmol) and potassium carbonate (4.6 mmol) to the reaction mixture. The addition of potassium carbonate, a weaker base, helps to neutralize any acidic byproducts that may form during the reaction.

  • Heating: Heat the reaction mixture to 80°C for 6 hours. The elevated temperature is necessary to facilitate the nucleophilic aromatic substitution of the chloride on the pyridine ring by the phenoxide.

  • Cooling and Extraction: After cooling the reaction mixture to room temperature, extract the product with 50 mL of ethyl acetate.

  • Washing: Wash the organic layer with 20 mL of brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over magnesium sulfate and then remove the solvent in vacuo.

  • Purification: Purify the resulting residue by column chromatography to yield 4-(4-Aminophenoxy)-N-methylpicolinamide as a light-brown solid.[3][5]

Role in Pharmaceutical Development

4-(4-Aminophenoxy)-N-methylpicolinamide is a crucial intermediate in the synthesis of several small molecule kinase inhibitors.[6] Its most notable application is in the production of Sorafenib, a multi-kinase inhibitor used in the treatment of certain types of cancer. The structure of 4-(4-Aminophenoxy)-N-methylpicolinamide forms a significant portion of the final Sorafenib molecule.

G A 4-(4-Aminophenoxy)-N- methylpicolinamide B Further Synthesis Steps A->B C Sorafenib (Multi-kinase Inhibitor) B->C

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Cytotoxicity and Safety Profile of 1-(6-Methyl-2-piperidyl)propan-2-one

Foreword: The Imperative of Preclinical Safety Assessment In the landscape of modern drug discovery and development, the early and rigorous assessment of a compound's safety profile is paramount. The journey from a promi...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Preclinical Safety Assessment

In the landscape of modern drug discovery and development, the early and rigorous assessment of a compound's safety profile is paramount. The journey from a promising molecular entity to a clinically viable therapeutic is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition. This guide provides a comprehensive framework for the in vitro evaluation of the cytotoxic potential of 1-(6-Methyl-2-piperidyl)propan-2-one, a novel compound featuring the privileged piperidine scaffold.

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for engaging a multitude of biological targets.[1][2] Derivatives of piperidine have demonstrated a wide spectrum of biological activities, including antimicrobial and antiviral properties.[2][3] Given this pharmacological precedent, a thorough understanding of the cytotoxicity of new piperidine-containing compounds like 1-(6-Methyl-2-piperidyl)propan-2-one is a critical prerequisite for its further development.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide the "why" behind the "how"—elucidating the causal logic of experimental design and fostering a deep, mechanistic understanding of cytotoxicity assessment.

Foundational Principles of In Vitro Cytotoxicity Evaluation

In vitro cytotoxicity assays are indispensable tools in the preclinical stages of drug development, offering a rapid and cost-effective means to screen compounds for potential toxicity and to prioritize candidates with the most promising safety profiles.[4] These assays provide crucial insights into how a substance interacts with cells to affect their viability, proliferation, and fundamental cellular functions.[5][6]

The core objective of these evaluations is to determine the concentration at which a compound elicits a toxic response, a critical parameter for establishing a therapeutic window.[4][7] Cytotoxicity can manifest through various mechanisms, including the disruption of cell membrane integrity, inhibition of vital metabolic pathways, or the induction of programmed cell death (apoptosis).[5][6] A multi-parametric approach, employing a battery of assays that probe different cellular endpoints, is therefore essential for a comprehensive and reliable safety assessment.

Strategic Workflow for Cytotoxicity Profiling

A systematic and tiered approach to cytotoxicity testing ensures a thorough evaluation while optimizing resources. The following workflow is recommended for characterizing the in vitro safety profile of 1-(6-Methyl-2-piperidyl)propan-2-one.

G cluster_0 Phase 1: Initial Viability Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Advanced Investigations A Compound Preparation & Cell Line Selection B MTT Assay (Metabolic Activity) A->B C Data Analysis: IC50 Determination B->C D LDH Release Assay (Membrane Integrity) C->D If cytotoxic E Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) C->E If cytotoxic I Genotoxicity Assays C->I F Caspase Activity Assays E->F If apoptotic G Mitochondrial Membrane Potential Assay E->G If apoptotic H Reactive Oxygen Species (ROS) Detection E->H

Caption: A tiered workflow for the in vitro cytotoxicity assessment of novel compounds.

Core Experimental Protocols

Cell Line Selection and Culture

The choice of cell lines is critical and should be guided by the intended therapeutic application of the compound. A panel of cell lines, including both cancerous and non-cancerous lines, is recommended to assess for any potential selective cytotoxicity.[8]

  • Recommended Cell Lines:

    • HepG2 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity, a common concern for xenobiotics.[8]

    • HEK-293 (Human Embryonic Kidney): To evaluate potential nephrotoxicity.[8]

    • A relevant cancer cell line: Based on the therapeutic target of the compound class (if known).

    • A non-cancerous fibroblast line (e.g., MRC-5): To represent a "normal" cell type.

Cells should be cultured in their recommended media under standard conditions (e.g., 37°C, 5% CO2) and confirmed to be free of mycoplasma contamination.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to measure cellular metabolic activity as an indicator of cell viability.[6][9] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[6]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 1-(6-Methyl-2-piperidyl)propan-2-one in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).[8]

Protocol: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[5][10] It serves as a reliable marker for the loss of cell membrane integrity, a hallmark of necrosis.[10]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Sample Collection: Carefully collect a sample of the culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant samples with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 490 nm).

  • Data Analysis: Calculate the amount of LDH released and express it as a percentage of the maximum LDH release control (cells lysed with a detergent).

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise tabular format to facilitate comparison across cell lines and assays.

Table 1: Illustrative Cytotoxicity Profile of 1-(6-Methyl-2-piperidyl)propan-2-one

Cell LineCell TypeAssayExposure Time (h)IC50 (µM)
HepG2Human Hepatocellular CarcinomaMTT48[Hypothetical Value, e.g., 85.2]
HEK-293Human Embryonic KidneyMTT48[Hypothetical Value, e.g., >100]
MRC-5Human Lung FibroblastMTT48[Hypothetical Value, e.g., >100]
HepG2Human Hepatocellular CarcinomaLDH48[Hypothetical Value, e.g., 92.5]

Note: The IC50 values presented are for illustrative purposes only and represent the type of data that would be generated from these experiments.

The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays. A lower IC50 value indicates higher cytotoxic potency. Comparing the IC50 values between cancerous and non-cancerous cell lines can provide an early indication of a compound's therapeutic index.[9]

Elucidating the Mechanism of Cell Death

Should initial screening reveal significant cytotoxicity, the next logical step is to investigate the underlying mechanism. A primary distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[5]

G cluster_0 Apoptosis vs. Necrosis Differentiation cluster_1 Apoptosis Pathway cluster_2 Necrosis Pathway start Cytotoxic Insult (e.g., Compound Treatment) A1 Caspase Activation start->A1 Programmed N1 Loss of Membrane Integrity start->N1 Uncontrolled A2 DNA Fragmentation A1->A2 A3 Membrane Blebbing A2->A3 A4 Annexin V Positive A3->A4 N2 Cellular Swelling N1->N2 N3 Release of Intracellular Contents (LDH) N2->N3 N4 Propidium Iodide Positive N3->N4

Caption: Key distinguishing features of apoptosis and necrosis pathways.

Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for differentiating between viable, apoptotic, and necrotic cells.[6]

  • Annexin V: Binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Treat cells in a 6-well plate with varying concentrations of 1-(6-Methyl-2-piperidyl)propan-2-one.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will quadrant the cell population into:

    • Viable: Annexin V(-) / PI(-)

    • Early Apoptotic: Annexin V(+) / PI(-)

    • Late Apoptotic/Necrotic: Annexin V(+) / PI(+)

    • Necrotic: Annexin V(-) / PI(+)

Concluding Remarks and Future Directions

This guide outlines a robust, multi-parametric strategy for the initial in vitro characterization of the cytotoxicity and safety profile of 1-(6-Methyl-2-piperidyl)propan-2-one. The data generated from these assays will provide a critical foundation for go/no-go decisions in the early stages of the drug development pipeline.

Should this initial assessment reveal a favorable safety profile (i.e., high IC50 values in non-cancerous cell lines), further preclinical safety studies, including in vivo toxicology and pharmacokinetic analyses, would be warranted. Conversely, if significant cytotoxicity is observed, the mechanistic studies detailed herein will be invaluable for guiding future medicinal chemistry efforts to mitigate toxicity while preserving any desired pharmacological activity.

References

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Sources

Foundational

thermodynamic properties and stability of 1-(6-Methyl-2-piperidyl)propan-2-one

An In-Depth Technical Guide on the Thermodynamic Properties and Stability of 1-(6-Methyl-2-piperidyl)propan-2-one Executive Summary 1-(6-Methyl-2-piperidyl)propan-2-one, commonly known as pinidinone , is a 2,6-disubstitu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Thermodynamic Properties and Stability of 1-(6-Methyl-2-piperidyl)propan-2-one

Executive Summary

1-(6-Methyl-2-piperidyl)propan-2-one, commonly known as pinidinone , is a 2,6-disubstituted piperidine alkaloid found predominantly in Pinus and Picea (spruce) species, as well as in certain ladybird beetles[1]. In drug development and agrochemistry, it is highly valued for its potent antifeedant and potential antimicrobial properties[2]. This whitepaper explores the thermodynamic principles governing the stability of the pinidinone scaffold and details how these thermodynamic driving forces are leveraged in state-of-the-art biocatalytic syntheses to achieve absolute stereocontrol.

Chemical Identity & Structural Thermodynamics

The physical and thermodynamic profile of pinidinone is intrinsically linked to the conformational dynamics of its piperidine ring.

  • IUPAC Name: 1-[(2R,6S)-6-methylpiperidin-2-yl]propan-2-one[3]

  • Molecular Formula: C9H17NO[3]

  • Molecular Weight: 155.24 g/mol [3]

  • XLogP3: 0.8 (indicating moderate lipophilicity)[3]

Conformational Stability: The thermodynamic stability of 2,6-disubstituted piperidines is dictated by the minimization of steric strain. The cis-isomer ((-)-pinidinone) is the global thermodynamic minimum because it allows both the C2-acetonyl and C6-methyl groups to occupy equatorial positions on the chair conformation. Conversely, the trans-isomer forces at least one of these bulky substituents into an axial position, introducing severe 1,3-diaxial interactions that significantly raise the molecule's free energy[4].

Thermodynamic Driving Forces in Biocatalytic Synthesis

Traditional total syntheses of piperidine alkaloids require extensive protection and deprotection steps to manage reactive intermediates[5]. Modern synthetic routes bypass this via an enzyme-triggered cascade that exploits the molecule's inherent thermodynamic gradients[6].

The Causality of the Thermodynamic Sink: The synthesis begins with the amination of a prochiral dimethyl ketoenone using an ω -transaminase (e.g., ATA117). Typically, transaminase reactions suffer from an unfavorable thermodynamic equilibrium, requiring a massive excess of the amine donor to achieve high conversion. However, in the synthesis of pinidinone, the newly formed chiral amine is highly reactive and spontaneously undergoes an intramolecular aza-Michael reaction (IMAMR)[4].

This spontaneous cyclization acts as a thermodynamic sink . By continuously depleting the primary amine intermediate, the IMAMR pulls the reversible transamination equilibrium forward according to Le Chatelier's principle. As a result, researchers can achieve >99% conversion using only 1.1 equivalents of the amine donor (isopropylamine)[4][7].

G A Prochiral Ketoenone B ω-Transaminase (ATA117) + Isopropylamine A->B Amination C Chiral Amine Intermediate B->C Reversible D Intramolecular Aza-Michael Reaction C->D Spontaneous E cis/trans-Pinidinone Mixture D->E Kinetic/Thermodynamic Products F Thermal Epimerization (65 °C, MeOH) E->F Equilibration G (-)-Pinidinone (Thermodynamic Sink) F->G >99% de

Biocatalytic cascade driven by the thermodynamic sink of the intramolecular aza-Michael reaction.

Experimental Methodologies: A Self-Validating System

To synthesize (-)-pinidinone with >99% enantiomeric excess (ee) and diastereomeric excess (de), the workflow is divided into two self-validating protocols.

Protocol 1: Biocatalytic Transamination and IMAMR

Objective: Enantioselective conversion of prochiral ketoenone to the piperidine scaffold. Causality: We utilize ATA117 because its active site precisely discriminates the prochiral faces of the substrate, ensuring >99% ee. Isopropylamine is selected as the donor because its byproduct, acetone, is volatile and easily escapes the system, further driving the equilibrium.

  • Preparation: Dissolve the prochiral dimethyl ketoenone (50 mM) in potassium phosphate buffer (100 mM, pH 8.0). Reason: pH 8.0 maintains the optimal ionization state for the enzyme's catalytic residues.

  • Cofactor Addition: Add pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM. Reason: PLP acts as the essential electron sink during the amino group transfer.

  • Amine Donor: Add isopropylamine (1.1 to 1.5 equiv).

  • Biocatalysis: Introduce the ω -transaminase preparation (ATA117, 20 mg/mL) and incubate at 30 °C for 24 hours under gentle agitation[4].

  • Extraction: Extract the resulting cis/trans diastereomeric mixture using methyl tert-butyl ether (MTBE).

  • System Validation: Analyze an aliquot of the crude extract via GC-FID on a chiral stationary phase. The system is validated if the conversion is >99% and the ee of the intermediate is >99%[7].

Protocol 2: Thermodynamically Driven Epimerization

Objective: Convert the kinetic trans-isomer into the thermodynamically stable cis-isomer. Causality: The initial IMAMR yields a mixture of cis and trans isomers. By applying thermal energy in a protic solvent, we provide the activation energy necessary for a reversible retro-aza-Michael/enolization pathway. Because the cis-isomer (equatorial-equatorial) is significantly lower in free energy, the entire mixture funnels into this global minimum[4][8].

  • Solvation: Dissolve the crude extracted mixture from Protocol 1 in anhydrous methanol.

  • Thermal Equilibration: Heat the solution to 65 °C and stir continuously for 24 hours[4].

  • Isolation: Cool the reaction to room temperature, evaporate the solvent under reduced pressure, and purify via flash chromatography (SiO2, CH2Cl2/MeOH).

  • System Validation: Perform 1H-NMR spectroscopy. The system is validated if the coupling constants confirm the diequatorial positioning of the substituents, yielding >99% de for (-)-pinidinone.

G A trans-2,6-Disubstituted Piperidine (Axial-Equatorial) B Retro-Aza-Michael / Enolization (Activation Energy Barrier) A->B Heat (65 °C) C cis-2,6-Disubstituted Piperidine (Equatorial-Equatorial) B->C Thermodynamic Driving Force C->C Global Minimum (Stable)

Energy landscape and thermodynamic driving force for the epimerization of the piperidine ring.

Quantitative Data Presentation

The efficiency of the thermodynamic sink and the subsequent epimerization is highly reproducible across different biocatalytic systems. The table below summarizes the kinetic and thermodynamic parameters of the synthesis[4][7].

Biocatalyst SystemAmine Donor (Equivalents)Reaction Temp (°C)Epimerization Temp (°C)Conversion (%)ee (%)Final de (%)
ATA117 Isopropylamine (1.1)3065 (MeOH)> 99> 99> 99
ATA113 Isopropylamine (2.0)3065 (MeOH)> 99> 99> 99
AlaDH-FDH L-Alanine (5.0)3080 (EtOH)97> 99> 99

Conclusion

The synthesis and stability of 1-(6-Methyl-2-piperidyl)propan-2-one (pinidinone) perfectly illustrate how structural thermodynamics can be weaponized in chemical synthesis. By understanding the severe energetic penalty of 1,3-diaxial interactions in the trans-piperidine configuration, scientists can design self-correcting synthetic pathways. The coupling of an enantioselective ω -transaminase with a spontaneous, thermodynamically driven intramolecular aza-Michael reaction—followed by thermal epimerization—creates a highly efficient, scalable, and self-validating protocol for accessing complex alkaloid scaffolds.

References

  • [3] PubChem: 1-[(2R,6S)-6-methylpiperidin-2-yl]propan-2-one. National Center for Biotechnology Information. URL:[Link]

  • [5] Efficient Total Synthesis of (+)-Dihydropinidine, (−)-Epidihydropinidine, and (−)-Pinidinone. Journal of Natural Products. URL:[Link]

  • [4] Transaminase Triggered Aza-Michael Approach for the Enantioselective Synthesis of Piperidine Scaffolds. Journal of the American Chemical Society. URL:[Link]

  • [6] Enzyme‐Triggered Reactions for the Synthesis of Organic Molecules. ResearchGate / Advanced Synthesis & Catalysis. URL:[Link]

  • [7] Asymmetric Synthesis of Dihydropinidine Enabled by Concurrent Multienzyme Catalysis and a Biocatalytic Alternative to Krapcho Dealkoxycarbonylation. ACS Catalysis. URL:[Link]

  • [1] Piperidine Alkaloids in Sitka Spruce with Varying Levels of Resistance to White Pine Weevil. Environmental Entomology (BioOne). URL:[Link]

  • [2] Applications of ultrasound in total synthesis of bioactive natural products: A promising green tool. Ultrasonics Sonochemistry (PMC). URL:[Link]

  • [8] The role of biocatalysis in the asymmetric synthesis of alkaloids – an update. Chemical Society Reviews (RSC). URL:[Link]

Sources

Exploratory

Escaping Flatland: Exploratory Research and Pipeline Development for Piperidine Alkaloid Derivatives

Prepared by: Senior Application Scientist, Early-Stage Drug Discovery Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals The sp³ Advantage: Why Piperidines Dominate Modern Pharmacoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Early-Stage Drug Discovery Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

The sp³ Advantage: Why Piperidines Dominate Modern Pharmacophores

In the landscape of modern drug discovery, the transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-hybridized aliphatic heterocycles is not merely a trend—it is a fundamental strategy for improving clinical success rates. Piperidine, a six-membered nitrogen-containing heterocycle, represents one of the most critical synthetic building blocks in medicinal chemistry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids[1].

As an application scientist, I approach the piperidine scaffold as a highly tunable vector for 3D pharmacophore space. Unlike flat pyridine rings, the conformational flexibility of the piperidine chair structure allows for highly specific, stereochemically precise interactions with complex protein binding pockets. This "escape from flatland" directly correlates with improved aqueous solubility, reduced off-target promiscuity, and enhanced target-specific binding kinetics. Many compounds of the piperidine and morpholine series are widely used in medical practice and belong to an important group of biologically active compounds[2].

Mechanistic Divergence: Target Engagement and Signaling Pathways

The true power of piperidine derivatives lies in their polypharmacology. Minor structural modifications to the nitrogen atom or the carbon backbone radically shift the molecule's target affinity across entirely different therapeutic areas.

Neurological Modulation

In the context of neurodegenerative diseases, piperine (a natural piperidine alkaloid) and its synthetic metabolites demonstrate a profound ability to modulate neurotransmitter pathways. The piperidine ring is indispensable for competitive hydrophobic interactions within the active site of Monoamine Oxidase B (MAO-B)[3]. Structure-activity relationship (SAR) studies reveal a strict causality: substituting the piperidine moiety with linear aliphatic chains results in a loss of MAO-B selectivity, underscoring the rigid spatial requirement of the six-membered ring[3]. Furthermore, natural piperidine alkaloids like spectaline modulate GABAA receptors, propagating anxiolytic and sedative effects[4].

Oncological Pathways

In oncology, piperidine derivatives regulate crucial signaling pathways including NF-κB, PI3K/Akt, and STAT-3, leading to cell cycle arrest and apoptosis[5]. By attenuating these hyperactive survival pathways, piperidine derivatives act as potent clinical agents against breast, prostate, and colon cancers, especially when deployed in synergistic combination therapies[5].

G P Piperidine Scaffold MAOB MAO-B Inhibition P->MAOB Hydrophobic Interaction GABA GABA-A Modulation P->GABA Allosteric Binding NFKB NF-κB / PI3K Pathways P->NFKB Signal Attenuation Neuro Neuroprotection MAOB->Neuro Anx Anxiolytic Effect GABA->Anx Apop Cancer Cell Apoptosis NFKB->Apop

Fig 1. Mechanistic divergence of piperidine derivatives across neurological and oncological targets.

Quantitative Structure-Activity Relationship (QSAR) in Antimicrobial Discovery

Beyond human therapeutics, piperidine derivatives are extensively utilized in agrochemicals and antimicrobial development. The incorporation of a piperidine thiourea moiety into a flavonol scaffold has recently yielded highly potent antifungal agents[6].

The causality behind this design is the combination of the membrane-disrupting potential of the flavonol core with the high-affinity hydrogen-bonding capacity of the piperidine thiourea group. To illustrate the efficacy of this structural modification, the quantitative in vitro biological activity of recent lead compounds is summarized below:

CompoundStructural ModificationTarget PathogenEC₅₀ (μg/mL)Positive Control (Azoxystrobin) EC₅₀
Q23 Piperidine thiourea-flavonolPhytophthora capsici6.6872.60
Q24 Piperidine thiourea-flavonolPseudomonas syringae16.5124.69
Q24 Piperidine thiourea-flavonolSclerotinia sclerotiorum22.8333.64

Table 1: In vitro antimicrobial efficacy of novel piperidine derivatives. In agrochemical and antimicrobial applications, incorporating piperidine thiourea into flavonol scaffolds has yielded potent antifungal agents[6].

Self-Validating Experimental Protocol: Synthesis and High-Throughput Screening

To ensure reproducibility and scientific integrity, early-stage drug discovery protocols must embed orthogonal quality control (QC) at every inflection point. A protocol without internal validation is merely a recipe; a self-validating system guarantees data fidelity.

The following workflow details the synthesis of piperidine derivatives via pyridine reduction—a method chosen because pyridines are highly accessible but require activation to overcome their aromatic stability.

Phase 1: Substrate Activation and Reduction
  • N-Alkylation (Activation): Dissolve the substituted pyridine precursor in anhydrous dichloromethane (DCM). Add 1.2 equivalents of an alkylating agent (e.g., triflic anhydride) at 0°C.

    • Causality: This breaks the inherent stability of the pyridine ring. Forming a quaternary pyridinium salt lowers the aromatic resonance energy, making the ring highly susceptible to catalytic reduction under milder conditions.

  • Catalytic Hydrogenation: Transfer the intermediate to a high-pressure reactor. Introduce 5 mol% of a Ruthenium heterogeneous catalyst[1]. Pressurize with H₂ gas (50 atm) and heat to 80°C for 12 hours.

  • QC Checkpoint 1 (Structural Fidelity): Isolate the product and perform ¹H-NMR and LC-MS.

    • Validation Metric: The complete disappearance of aromatic downstream signals (7.0–8.5 ppm) and the emergence of aliphatic multiplets (1.5–3.5 ppm) confirms >95% conversion to the sp³ piperidine core.

Phase 2: Functionalization and Assaying
  • Scaffold Derivatization: React the secondary amine of the newly formed piperidine with an isothiocyanate derivative to form a piperidine thiourea linkage[6]. Purify via flash column chromatography.

  • High-Throughput Phenotypic Screening: Plate target cells (e.g., cancer cell lines or fungal spores) in 384-well plates. Dispense the piperidine derivatives using an acoustic liquid handler in a 10-point dose-response format (0.1 nM to 100 μM).

  • QC Checkpoint 2 (Assay Robustness): Include a known reference standard (e.g., Azoxystrobin for fungi or Donepezil for neurological targets) on every plate.

    • Validation Metric: Calculate the Z'-factor; only plates with a Z' > 0.6 are accepted for EC₅₀/IC₅₀ calculation, ensuring the assay window is wide enough to distinguish true hits from noise.

Workflow S1 1. Pyridine Reduction Ru/Ni Catalysis S2 2. Functionalization Thiourea Coupling S1->S2 QC1 LC-MS / NMR Purity > 95% S2->QC1 S3 3. Phenotypic Screening EC50 Determination QC2 Z'-factor > 0.6 & Curve Fit S3->QC2 S4 4. Orthogonal Validation Target Engagement QC1->S3 QC2->S4

Fig 2. Step-by-step synthetic and screening workflow with integrated quality control checkpoints.

Future Perspectives

References

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Title: Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Title: Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
  • Title: Design, Synthesis, and Biological Activity Evaluation of Flavonol Derivatives Containing Piperazine and Piperidine Thiourea.
  • Title: Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases.
  • Title: Sedative and Anxiolytic Activities of Cassia spectabilis Leaf Extract: An In Vivo and In Silico Evaluation in a Mouse Model of Stress.

Sources

Foundational

Biosynthesis Pathways and Natural Occurrence of 1-(6-Methyl-2-piperidyl)propan-2-one: A Comprehensive Technical Guide

Executive Summary 1-(6-Methyl-2-piperidyl)propan-2-one (CAS 83285-66-9) is a highly specialized 2,6-disubstituted piperidine alkaloid. Structurally, it is a homolog of the well-known plant alkaloid pelletierine, distingu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(6-Methyl-2-piperidyl)propan-2-one (CAS 83285-66-9) is a highly specialized 2,6-disubstituted piperidine alkaloid. Structurally, it is a homolog of the well-known plant alkaloid pelletierine, distinguished by an additional methyl group at the C6 position of the piperidine ring. This structural modification significantly alters its volatility, receptor-binding affinity, and ecological function. This whitepaper provides an in-depth mechanistic analysis of its natural occurrence, theorized biosynthetic pathways, and the analytical workflows required for its isolation and elucidation.

Natural Occurrence & Ecological Significance

While simple piperidines like pelletierine are predominantly found in plants such as Punica granatum (pomegranate) [3], 2,6-disubstituted piperidines exhibit a broader cross-kingdom distribution.

1-(6-Methyl-2-piperidyl)propan-2-one is officially cataloged as a semiochemical [1]. In ecological systems, volatile piperidine derivatives act as critical signaling molecules:

  • Entomological Occurrence: 2,6-disubstituted piperidines (e.g., solenopsins, pinidines) are frequently identified in the venom glands and volatile secretions of hymenopterans (ants, wasps) and ladybird beetles. They function as defensive allomones, trail pheromones, or kairomones due to their high neurotoxicity and volatility.

  • Botanical Occurrence: In alkaloid-rich plant lineages (such as Sedum or Huperzia species), methylated piperidines serve as defensive secondary metabolites against herbivory.

Physicochemical Profile

To understand its behavior in natural matrices, we must look at its quantitative chemical properties [2]. The basicity of the secondary amine coupled with the polarity of the ketone governs its extraction thermodynamics.

PropertyValueSignificance
IUPAC Name 1-(6-methylpiperidin-2-yl)propan-2-oneDefines the 2,6-disubstitution pattern.
CAS Number 83285-66-9Unique chemical identifier [1][2].
Molecular Formula C9H17NOIndicates a high degree of saturation.
Molecular Weight 155.24 g/mol Low MW contributes to high volatility (semiochemical).
LogP (Octanol/Water) ~1.2 - 1.8 (Estimated)Amphiphilic nature; dictates solvent partitioning.

Biosynthetic Pathways: Mechanistic Breakdown

The biosynthesis of 1-(6-Methyl-2-piperidyl)propan-2-one represents a fascinating evolutionary divergence. Depending on the organism (insect vs. plant), nature employs two distinct enzymatic logics to construct the 2,6-disubstituted piperidine scaffold.

Pathway A: The Polyketide Route (Predominant in Insects)

In insect chemical ecology, the piperidine ring is not derived from amino acids, but rather from the condensation of acetate and malonate units via a Polyketide Synthase (PKS) .

  • Chain Elongation: Acetyl-CoA (starter) and malonyl-CoA (extenders) undergo iterative Claisen condensations to form a linear polyketo-chain (e.g., a nonane-dione derivative).

  • Amination: A Pyridoxal Phosphate (PLP)-dependent transaminase introduces an amine group at a specific keto-center.

  • Cyclization: Spontaneous intramolecular Schiff-base formation occurs between the newly introduced amine and a downstream carbonyl, followed by enzymatic reduction to yield the 6-methyl and 2-acetonyl substitutions.

Polyketide_Pathway A Acetyl-CoA (Starter Unit) C Polyketide Synthase (Chain Elongation) A->C B Malonyl-CoA (Extender Units) B->C D Polyketo Precursor (Linear Intermediate) C->D Condensation E Transaminase (PLP-dependent) D->E Amination F 1-(6-Methyl-2-piperidyl) propan-2-one E->F Cyclization & Reduction

Fig 1. Polyketide biosynthesis pathway for 1-(6-Methyl-2-piperidyl)propan-2-one.
Pathway B: The Mixed Lysine-Polyketide Route (Predominant in Plants)

In plants, the structurally similar pelletierine is synthesized via a mixed pathway [4].

  • Lysine Catabolism: L-lysine is decarboxylated by Lysine Decarboxylase (LDC) to cadaverine, which is then oxidized by Copper Amine Oxidase (CAO) to 5-aminopentanal. This spontaneously cyclizes to Δ1-piperideine.

  • Condensation: Two malonyl-CoA molecules condense to form 3-oxoglutaric acid via a Type III PKS [4]. A non-enzymatic, Mannich-like decarboxylative condensation occurs between Δ1-piperideine and 3-oxoglutaric acid to form the 2-propanone side chain.

  • C-Methylation (The Divergence): To achieve the 6-methyl substitution found in 1-(6-Methyl-2-piperidyl)propan-2-one, an additional enzymatic step is required. This is hypothesized to involve an S-adenosylmethionine (SAM)-dependent methyltransferase acting on the piperidine ring, or the utilization of a methylated amino acid precursor.

Experimental Workflow: Biosynthetic Elucidation

To definitively prove whether an organism utilizes Pathway A (Polyketide) or Pathway B (Mixed) to synthesize 1-(6-Methyl-2-piperidyl)propan-2-one, researchers must employ stable isotope feeding coupled with advanced spectroscopy.

Causality of the Protocol

The protocol below is a self-validating system. By feeding [1,2-13C2]-acetate and [15N]-L-lysine simultaneously, the mass shift in the final alkaloid reveals the origin. If the molecule is entirely derived from acetate (Pathway A), multiple contiguous 13C-13C couplings will be visible in NMR. If it is mixed (Pathway B), the piperidine ring will contain 15N, while the side chain contains 13C.

Step-by-Step Methodology
  • Isotope Feeding: Introduce 10 mM of [1,2-13C2]-sodium acetate and [15N]-L-lysine into the biological matrix (e.g., hydroponic plant media or insect diet) for 72 hours.

  • Acid-Base Partitioning (Extraction):

    • Homogenize the tissue in 0.1 M HCl. Rationale: The low pH protonates the secondary amine (pKa ~10), making the alkaloid highly water-soluble while precipitating neutral lipids.

    • Wash the aqueous layer with hexane to remove non-polar contaminants.

    • Adjust the aqueous layer to pH 11 using NaOH. Rationale: This deprotonates the amine, converting it to a free base.

    • Extract the free base alkaloid into dichloromethane (DCM).

  • GC-MS Analysis: Inject the DCM extract into a GC-MS. Monitor the molecular ion ( M+ = 155 m/z). Calculate the isotopic enrichment based on the M+1,M+2... mass shifts.

  • 13C-NMR Spectroscopy: Purify the compound via preparative HPLC. Perform 13C-NMR to observe satellite peaks caused by contiguous 13C-13C spin-spin coupling.

Exp_Workflow S1 1. Stable Isotope Feeding [13C]-Acetate /[15N]-Lysine S2 2. Alkaloid Extraction Acid-Base Partitioning S1->S2 S3 3. GC-MS Analysis Mass Shift Detection S2->S3 S4 4. 13C-NMR Spectroscopy Positional Isotope Elucidation S3->S4 S5 5. Pathway Validation Polyketide vs. Mixed Logic S4->S5

Fig 2. Experimental workflow for elucidating the biosynthetic origin via isotope labeling.

Conclusion & Future Perspectives

1-(6-Methyl-2-piperidyl)propan-2-one is a prime example of convergent evolution in secondary metabolism. Whether synthesized via a pure polyketide pathway in insects or a mixed lysine-polyketide pathway in plants, its structure is optimized for high volatility and bioactivity. Future drug development and agricultural research can leverage this compound by utilizing CRISPR-engineered E. coli[3] to scale up the production of 2,6-disubstituted piperidines for use as sustainable biopesticides or neurological drug precursors.

References

  • The Pherobase : CAS Catalog of Semiochemical Compounds Arranged by CAS Numbers. Retrieved from

  • Cheméo : Chemical Properties of 1-(6-Methyl-2-piperidyl)propan-2-one (CAS 83285-66-9). Retrieved from

  • American Chemical Society (ACS) : Metabolic Engineering of Escherichia coli for De Novo Biosynthesis of the Platform Chemical Pelletierine. ACS Publications. Retrieved from

  • American Chemical Society (ACS) : Deciphering the Biosynthetic Mechanism of Pelletierine in Lycopodium Alkaloid Biosynthesis. Organic Letters. Retrieved from

Exploratory

Structural Elucidation and Ecological Chemistry of cis-1-(6-Methyl-2-piperidyl)propan-2-one: A Comprehensive Analytical Guide

Executive Summary The structural characterization of naturally occurring alkaloids requires a rigorous synthesis of ecological context, biosynthetic logic, and high-resolution analytical chemistry. This whitepaper provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of naturally occurring alkaloids requires a rigorous synthesis of ecological context, biosynthetic logic, and high-resolution analytical chemistry. This whitepaper provides an in-depth technical framework for the isolation, characterization, and stereochemical assignment of cis-1-(6-methyl-2-piperidyl)propan-2-one (CAS 83285-66-9), a critical defensive alkaloid found in the reflex blood of Coccinellidae (ladybird beetles). Designed for drug development professionals and chemical ecologists, this guide establishes a self-validating analytical protocol to ensure absolute stereochemical and structural accuracy.

Ecological Context and Biosynthetic Significance

In the evolutionary arms race of chemical ecology, ladybird beetles such as Cryptolaemus montrouzieri and Epilachna paenulata have developed sophisticated chemical defense mechanisms. When threatened, these insects undergo "reflex bleeding," exuding hemolymph rich in deterrent alkaloids from their leg joints.

The compound cis-1-(6-methyl-2-piperidyl)propan-2-one is a primary constituent of this defensive exudate 1. It functions as a potent deterrent against predators such as ants and wolf spiders 2. Biosynthetically, this piperidine alkaloid is derived from the polyketide pathway via the condensation of acetate units.

Crucially, this compound is not static; it exists in a dynamic equilibrium. Under certain physiological and extraction conditions, it readily isomerizes via an intramolecular Mannich-type condensation to form the bicyclic homotropane alkaloid 1-methyl-9-azabicyclo[3.3.1]nonan-3-one (adaline) 1. Understanding this equilibrium is vital for analytical scientists, as improper extraction conditions can artificially shift the ratio of these compounds, leading to inaccurate chemotypic profiling.

Biosynthesis A Acetate / Malonate (Polyketide Pathway) B Linear Polyketide Precursor (C9 Backbone) A->B Condensation C cis-1-(6-Methyl-2-piperidyl)propan-2-one (Piperidine Alkaloid) B->C Reductive Amination D 1-Methyl-9-azabicyclo[3.3.1]nonan-3-one (Homotropane Alkaloid) C->D Intramolecular Mannich (Isomerization Equilibrium)

Biosynthetic origin and isomerization equilibrium of piperidine and homotropane alkaloids.

Structural Elucidation & Stereochemistry

The stereochemical assignment of the cis configuration is the most challenging aspect of characterizing 2,6-disubstituted piperidines. In the lowest-energy chair conformation of the cis isomer, both the methyl group at C6 and the acetonyl group at C2 occupy equatorial positions. This arrangement minimizes 1,3-diaxial steric interactions, making the cis isomer thermodynamically more stable than its trans counterpart (where one substituent must be axial).

Because both substituents are equatorial, the protons attached to C2 and C6 are forced into axial positions. This structural reality dictates the analytical approach:

  • J -Coupling Analysis: The axial protons at C2 and C6 will exhibit large diaxial coupling constants ( J≈10−12 Hz) with the adjacent axial protons at C3 and C5.

  • NOESY Correlation: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment will reveal a strong cross-peak between H-2 and H-6 due to their spatial proximity on the same face of the piperidine ring.

Analytical Characterization Data

The following tables summarize the quantitative physicochemical and spectral data required to definitively identify cis-1-(6-methyl-2-piperidyl)propan-2-one 3.

Table 1: Physicochemical Properties
PropertyValueAnalytical Significance
Chemical Formula C₉H₁₇NODetermines exact mass for HRMS validation.
Molecular Weight 155.24 g/mol Target mass for nominal GC-MS (EI) screening.
CAS Number 83285-66-9Unique registry identifier for cross-referencing.
LogP (oct/wat) ~1.2 - 1.5Indicates moderate lipophilicity; dictates biphasic extraction solvent choice.
Table 2: Diagnostic NMR Assignments (CDCl₃, 400 MHz)
Position¹H NMR (δ ppm, multiplicity, J in Hz)¹³C NMR (δ ppm)Mechanistic Rationale
C2 2.85 (m, 1H, Jax−ax​ = 11.0)52.4Axial proton; large J confirms equatorial substituent.
C6 2.65 (m, 1H, Jax−ax​ = 10.8)50.1Axial proton; NOE correlation with C2 proton confirms cis.
C3, C4, C5 1.20 - 1.80 (m, 6H)24.0 - 34.0Typical piperidine ring methylene envelope.
C2' (CH₂) 2.55 (d, 2H, J = 6.0)48.5Alpha-protons to the carbonyl; deshielded.
C3' (C=O) -208.2Ketone carbonyl carbon.
C4' (CH₃) 2.15 (s, 3H)30.5Methyl terminal of the acetonyl group.
C6-CH₃ 1.10 (d, 3H, J = 6.5)22.1Ring methyl group; doublet splitting from H-6.
Table 3: GC-MS (Electron Ionization, 70 eV) Fragmentation
m/zRelative AbundanceFragment IdentityCausality of Cleavage
155 5 - 10%[M]⁺Molecular ion (often weak in aliphatic amines).
98 100% (Base Peak)[M - CH₂COCH₃]⁺ α -cleavage of the bulky acetonyl group yields the highly stable 2-methyl-1-piperideinium cation.
140 15%[M - CH₃]⁺ α -cleavage of the C6 methyl group.
43 40%[CH₃CO]⁺Acylium ion from the acetonyl side chain.

Experimental Methodologies: A Self-Validating Protocol

To isolate and characterize this compound from biological matrices without inducing artificial isomerization, the following rigorous, self-validating protocol must be employed.

Phase 1: Quenching and Extraction
  • Specimen Collection: Induce reflex bleeding in C. montrouzieri specimens via mechanical agitation. Collect hemolymph directly into glass capillaries.

  • Metabolic Quenching: Immediately discharge the hemolymph into cold (-20°C) HPLC-grade Methanol.

    • Causality: Methanol instantly denatures endogenous enzymes, preventing post-mortem degradation or enzymatic isomerization of the alkaloid.

Phase 2: Acid-Base Partitioning (Self-Validating Step)
  • Acidification: Evaporate the methanol under a gentle N₂ stream. Reconstitute the residue in 0.1 M HCl (pH 2). Wash the aqueous layer three times with Hexane.

    • Causality: The acidic environment protonates the piperidine nitrogen, making the alkaloid highly water-soluble. The hexane wash removes neutral lipids, waxes, and non-polar contaminants.

  • Basification & Recovery: Adjust the aqueous phase to pH 10 using 1 M NH₄OH. Extract three times with Dichloromethane (CH₂Cl₂).

    • Causality: Basification converts the alkaloid back to its free-base (lipophilic) form. CH₂Cl₂ is chosen because its high density allows for easy collection of the lower organic layer, and it provides superior solvation for medium-polarity free-base alkaloids.

  • Internal Validation: Analyze both the hexane wash and the final CH₂Cl₂ extract via GC-MS. If the target m/z 155 is detected exclusively in the pH 10 CH₂Cl₂ fraction, it definitively validates the basic, alkaloidal nature of the analyte, ruling out isobaric neutral ketones.

Phase 3: Instrumental Analysis
  • GC-MS Screening: Inject 1 µL of the CH₂Cl₂ extract into a GC-MS equipped with a non-polar column (e.g., HP-5MS). Confirm the presence of the m/z 98 base peak.

  • NMR Acquisition: Purify the target fraction via preparative TLC or HPLC. Dissolve 5-10 mg of the isolate in CDCl₃. Acquire 1D ¹H, 1D ¹³C, and 2D NOESY spectra.

    • Causality: The 2D NOESY experiment is strictly necessary because 1D scalar couplings alone cannot definitively differentiate between cis and trans isomers in flexible rings. The spatial NOE cross-peak between the axial protons at C2 and C6 unambiguously locks in the cis configuration.

Workflow A Coccinellid Specimen (Reflex Bleeding) B Methanol Extraction (Quench Metabolism) A->B Extract C Acid-Base Partitioning (0.1M HCl to pH 10 NH4OH) B->C Partition D Organic Phase (CH2Cl2) Total Alkaloid Extract C->D Isolate E GC-MS Analysis (EI, 70 eV) D->E Aliquot 1 F NMR Spectroscopy (1H, 13C, NOESY) D->F Aliquot 2 G Stereochemical Assignment: cis-1-(6-Methyl-2-piperidyl)propan-2-one E->G Mass Data F->G NOE Data

Workflow for the extraction and structural elucidation of coccinellid defensive alkaloids.

References

  • Brown, W. V., & Moore, B. P. (1982). Defensive alkaloids of Cryptolaemus montrouzieri (Coleoptera: Coccinellidae). Australian Journal of Chemistry. 1

  • Camarano, S., González, A., & Rossini, C. (2006). Chemical defense of the ladybird beetle Epilachna paenulata. Chemoecology. 2

  • Cheméo. Chemical Properties of 1-(6-Methyl-2-piperidyl)propan-2-one (CAS 83285-66-9). Cheméo Database. 3

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 1-(6-Methyl-2-piperidyl)propan-2-one

Introduction & Biological Significance 1-(6-Methyl-2-piperidyl)propan-2-one (also referred to as 6-methylpelletierine) is a 2,6-disubstituted piperidine alkaloid. It is a well-characterized defensive alkaloid found in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

1-(6-Methyl-2-piperidyl)propan-2-one (also referred to as 6-methylpelletierine) is a 2,6-disubstituted piperidine alkaloid. It is a well-characterized defensive alkaloid found in the hemolymph of the ladybird beetle Cryptolaemus montrouzieri[1] and in the vegetative tissues of Norway spruce (Picea abies)[2]. Structurally related to euphococcinine and pinidinone[3], this compound is of significant interest in chemical ecology and natural product synthesis. This application note details a robust, high-yielding synthetic route to produce this alkaloid for analytical standardization and structure-activity relationship (SAR) studies.

Synthetic Strategy & Mechanistic Rationale

To construct the methyl ketone moiety with high fidelity, this protocol employs the [4]. Traditional additions of Grignard reagents to esters or acid chlorides often suffer from over-addition, yielding tertiary alcohols.

  • Starting Material: N-Boc-6-methylpiperidine-2-carboxylic acid. The tert-butyloxycarbonyl (Boc) group protects the secondary amine, preventing it from quenching the Grignard reagent or interfering with coupling.

  • Weinreb Amide Formation: The carboxylic acid is converted into an N-methoxy-N-methylamide[5].

  • Controlled Grignard Addition: Upon the addition of methylmagnesium bromide, the Weinreb amide forms a highly stable, five-membered tetrahedral cyclic chelate coordinated by the magnesium ion[6]. This intermediate is stable at low temperatures and strictly precludes a second nucleophilic attack[7].

  • Deprotection: Acidic cleavage of the Boc group yields the target free-base alkaloid.

Experimental Protocols

Step 1: Synthesis of N-Boc-6-methylpiperidine-2-(N-methoxy-N-methyl)carboxamide

Objective: Establish the directing group for controlled nucleophilic addition.

  • Reagents: N-Boc-6-methylpiperidine-2-carboxylic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), anhydrous dichloromethane (DCM).

  • Procedure:

    • Initiation: Dissolve the starting carboxylic acid in anhydrous DCM under an inert argon atmosphere. Causality: Anhydrous conditions prevent the hydrolysis of the activated ester intermediate.

    • Activation: Cool the solution to 0 °C and add HOBt followed by EDC·HCl. Stir for 15 minutes. Causality: Cooling minimizes racemization at the alpha-chiral center during activation.

    • Coupling: Add N,O-dimethylhydroxylamine hydrochloride, then add DIPEA dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Workup & Purification: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure Weinreb amide.

Step 2: Synthesis of N-Boc-1-(6-methyl-2-piperidyl)propan-2-one

Objective: Carbon-carbon bond formation via Grignard addition.

  • Reagents: Weinreb amide intermediate (1.0 eq), Methylmagnesium bromide (3.0 M in diethyl ether, 1.5 eq), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Preparation: Dissolve the Weinreb amide in anhydrous THF and cool the reaction vessel to 0 °C under argon.

    • Nucleophilic Addition: Add the MeMgBr solution dropwise over 15–20 minutes. Causality: Controlled, dropwise addition manages the exothermic nature of the Grignard reaction, ensuring the stability of the tetrahedral chelate intermediate and preventing side reactions[4].

    • Maturation: Stir the mixture at 0 °C for 2 hours.

    • Quenching: Carefully quench the reaction by adding cold, saturated aqueous NH₄Cl. Causality: The mildly acidic aqueous quench safely neutralizes excess Grignard reagent and collapses the tetrahedral intermediate to release the desired ketone[7].

    • Workup: Extract the aqueous layer with EtOAc. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to afford the protected ketone.

Step 3: Boc Deprotection to Yield 1-(6-Methyl-2-piperidyl)propan-2-one

Objective: Removal of the carbamate protecting group to yield the final alkaloid.

  • Reagents: N-Boc-1-(6-methyl-2-piperidyl)propan-2-one, Trifluoroacetic acid (TFA), DCM.

  • Procedure:

    • Cleavage: Dissolve the protected ketone in a 1:4 (v/v) mixture of TFA and DCM at 0 °C.

    • Reaction: Stir the solution for 1 hour while allowing it to warm to room temperature. Causality: TFA efficiently protonates and cleaves the Boc group, releasing isobutylene and carbon dioxide gas.

    • Neutralization & Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous phase is basic (pH > 8). Causality: The basic wash converts the TFA salt of the piperidine back into its free base form.

    • Final Recovery: Extract with DCM, dry over Na₂SO₄, and evaporate the solvent to yield 1-(6-methyl-2-piperidyl)propan-2-one.

Quantitative Data Summary

Reaction StepTransformationExpected Yield (%)Key Analytical Marker (¹H NMR)
Step 1 Carboxylic Acid → Weinreb Amide85 – 90%Appearance of -N(CH₃)(OCH₃) singlets at ~3.2 and 3.7 ppm
Step 2 Weinreb Amide → Methyl Ketone75 – 85%Disappearance of amide singlets; appearance of -C(=O)CH₃ singlet at ~2.1 ppm
Step 3 Boc Deprotection → Free Base90 – 95%Disappearance of Boc -C(CH₃)₃ intense singlet at ~1.4 ppm

Workflow Visualization

G A N-Boc-6-methylpiperidine- 2-carboxylic acid B Weinreb Amide Intermediate A->B MeNHOMe·HCl EDC, HOBt, DIPEA C N-Boc-1-(6-methyl-2-piperidyl) propan-2-one B->C MeMgBr THF, 0°C D 1-(6-Methyl-2-piperidyl) propan-2-one C->D TFA / DCM Basic Workup

Caption: Synthetic workflow for 1-(6-Methyl-2-piperidyl)propan-2-one via Weinreb amide methodology.

References

  • Weinreb ketone synthesis - Wikipedia. Source: wikipedia.org. URL:[Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - NIH. Source: nih.gov. URL:[Link]

  • What IS the Weinreb Amide? - YouTube. Source: youtube.com. URL:[Link]

  • Piperidine alkaloids of Norway spruce (Picea abies L. Karsten) - ResearchGate. Source: researchgate.net. URL: [Link]

  • Review of the Defensive Chemistry of Coccinellids - ACS Publications. Source: acs.org. URL:[Link]

  • The Alkaloids: Chemistry and Pharmacology, Volume 31 - EPDF. Source: epdf.pub. URL: [Link]

Sources

Application

Application Note: HPLC-UV/MS Method Development and Validation for the Quantification of 1-(6-Methyl-2-piperidyl)propan-2-one

Executive Summary & Chemical Context The quantification of 1-(6-Methyl-2-piperidyl)propan-2-one (CAS 83285-66-9), a semiochemical and piperidine alkaloid derivative, presents unique analytical challenges. Structurally, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The quantification of 1-(6-Methyl-2-piperidyl)propan-2-one (CAS 83285-66-9), a semiochemical and piperidine alkaloid derivative, presents unique analytical challenges. Structurally, the molecule features a basic secondary amine embedded within a piperidine ring and an extracyclic ketone (propan-2-one).

For chromatographic analysis, the secondary amine (pKa ~10.5) is highly prone to electrostatic interactions with residual silanols on standard silica-based stationary phases, which typically leads to severe peak tailing and poor resolution. Furthermore, the lack of a highly conjugated chromophore limits UV detection sensitivity, necessitating low-wavelength UV monitoring or Mass Spectrometry (MS). This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method utilizing a high-pH mobile phase and hybrid silica technology to ensure optimal peak shape, coupled with orthogonal UV and ESI-MS detection.

Method Development Strategy: The Causality Behind the Choices

Designing a reliable assay for basic alkaloids requires moving beyond generic gradients and understanding the physicochemical behavior of the analyte.

  • Overcoming Silanol Interactions (pH Selection): As detailed in authoritative reviews on basic compound chromatography , analyzing basic amines under low-pH reversed-phase conditions often results in peak distortion due to ionic repulsion and secondary binding to ionized silanols. To circumvent this, we employ a high-pH mobile phase (pH 10.5) . At this pH, the secondary amine is deprotonated (neutralized). This fundamental shift increases the analyte's hydrophobicity—improving retention on C18 phases—and completely eliminates electrostatic interactions with the stationary phase, yielding sharp, symmetrical peaks.

  • Stationary Phase Selection: Traditional silica columns undergo rapid dissolution at pH > 8.0. Therefore, an Ethylene Bridged Hybrid (BEH) silica column (e.g., Waters XBridge C18) is mandatory. The hybrid particle technology provides structural integrity up to pH 12 while maintaining high theoretical plate counts .

  • Mobile Phase & Detection: A 10 mM ammonium bicarbonate buffer is selected for its excellent buffering capacity at pH 10.5 and its complete volatility, making it perfectly compatible with Electrospray Ionization Mass Spectrometry (ESI-MS). Detection is performed orthogonally: UV at 210 nm captures the weak n→π∗ transition of the ketone and amine end-absorption for bulk assay, while ESI+ MS provides extreme specificity and sensitivity for trace quantification.

Method Development Decision Workflow

HPLC_Method_Dev Start Target Analyte: 1-(6-Methyl-2-piperidyl)propan-2-one (Secondary Amine, pKa ~10.5) pH_Decision Select Mobile Phase pH Start->pH_Decision Low_pH Low pH (pH 2-3) Amine is Protonated (+) pH_Decision->Low_pH Option A High_pH High pH (pH 10.5) Amine is Neutral (0) pH_Decision->High_pH Option B (Optimal) Low_pH_Issue Risk: Peak Tailing & Silanol Interactions Low_pH->Low_pH_Issue High_pH_Benefit Benefit: High Retention & Sharp Symmetrical Peaks High_pH->High_pH_Benefit Column_Low Requires Ion-Pairing (Incompatible with MS) Low_pH_Issue->Column_Low Column_High Use Hybrid Silica C18 (e.g., BEH Technology) High_pH_Benefit->Column_High Buffer 10 mM Ammonium Bicarbonate + Acetonitrile (MS Compatible) Column_High->Buffer Detection Orthogonal Detection: UV (210 nm) & ESI-MS (+) Buffer->Detection

Figure 1: Decision tree for basic amine HPLC method development highlighting the high-pH strategy.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocol incorporates a System Suitability Test (SST). The assay is designed to be self-validating; if the SST criteria are not met, the system halts, preventing the generation of compromised data.

Sample Preparation (Liquid-Liquid Extraction)

For complex matrices (e.g., biological extracts or synthetic reaction mixtures), a targeted Liquid-Liquid Extraction (LLE) isolates the free-base alkaloid.

  • Aliquot 1.0 mL of the sample into a 5 mL microcentrifuge tube.

  • Add 100 µL of 1 M NaOH. Rationale: This drives the pH > 12, ensuring 100% of the analyte is in its uncharged, lipophilic free-base form.

  • Add 3.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 x g for 5 minutes to achieve clean phase separation.

  • Transfer 2.5 mL of the upper organic (MTBE) layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 1.0 mL of Initial Mobile Phase (90% A / 10% B). Vortex and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Chromatographic & MS Conditions

Table 1: HPLC Gradient and System Parameters

ParameterSpecification / Condition
Column Waters XBridge BEH C18, 2.1 x 100 mm, 2.5 µm
Column Temperature 40°C
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (Adjusted to pH 10.5 with Ammonium Hydroxide)
Mobile Phase B 100% Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL
Gradient Program 0.0 min: 10% B 1.0 min: 10% B 6.0 min: 60% B 7.5 min: 95% B 9.0 min: 95% B 9.1 min: 10% B (Re-equilibration until 12.0 min)
UV Detection Diode Array Detector (DAD) at 210 nm (Reference 360 nm)

Table 2: Mass Spectrometry (ESI+) Parameters

ParameterSetting
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3.0 kV
Desolvation Temperature 350°C
Desolvation Gas Flow 600 L/hr (Nitrogen)
Target Ion (SIR) m/z 156.2 [M+H]+ (Exact mass: 155.13)
System Suitability Testing (SST)

Prior to sample analysis, inject a mid-level calibration standard (e.g., 10 µg/mL) six times. The system is validated for the run only if it meets the following criteria:

Table 3: SST Acceptance Criteria

MetricAcceptance CriteriaScientific Rationale
Retention Time (RT) %RSD 1.0%Ensures pump stability and consistent analyte ionization state.
Peak Area %RSD 2.0%Validates autosampler precision and detector stability.
Tailing Factor ( Tf​ ) 1.5Confirms the absence of secondary silanol interactions.
Theoretical Plates ( N ) 5000Verifies column bed integrity and optimal kinetics.

Method Validation Summary

Following the for the validation of analytical procedures, the method must be evaluated for specificity, linearity, accuracy, and precision. Below is the structured validation framework expected for this assay.

Table 4: ICH Q2(R2) Validation Parameters and Acceptance Limits

Validation ParameterRange / Limit EvaluatedAcceptance Criteria
Linearity (UV 210 nm) 1.0 to 100 µg/mLCorrelation coefficient ( R2 ) 0.999; Residuals 10%.
Linearity (MS m/z 156.2) 5.0 to 500 ng/mLCorrelation coefficient ( R2 ) 0.995; utilizing 1/x weighting.
Limit of Detection (LOD) Signal-to-Noise (S/N) 3Estimated at ~1.5 ng/mL (MS) and ~0.3 µg/mL (UV).
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 10Estimated at ~5.0 ng/mL (MS) and ~1.0 µg/mL (UV).
Accuracy (Recovery) Spiked at 50%, 100%, 150% of targetMean recovery between 95.0% and 105.0%.
Method Precision 6 independent preparations%RSD of calculated concentration 2.0%.

References

  • McCalley, D. V. (2010). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Journal of Chromatography A, 1217(6), 858-880.[Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development (2nd ed.). John Wiley & Sons.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).[Link]

Method

The Strategic Utility of 1-(6-Methyl-2-piperidyl)propan-2-one in Alkaloid Synthesis: Application Notes and Protocols

Introduction: A Versatile Synthon for Piperidine Alkaloids The 2,6-disubstituted piperidine framework is a ubiquitous and privileged scaffold in a vast array of natural products, particularly alkaloids, which exhibit a b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Synthon for Piperidine Alkaloids

The 2,6-disubstituted piperidine framework is a ubiquitous and privileged scaffold in a vast array of natural products, particularly alkaloids, which exhibit a broad spectrum of biological activities.[1][2] The synthesis of these structurally diverse molecules often hinges on the strategic introduction of substituents onto the piperidine ring with precise stereochemical control. 1-(6-Methyl-2-piperidyl)propan-2-one emerges as a highly valuable and versatile chemical intermediate in this context. Its inherent structural features—a chiral 6-methyl-substituted piperidine ring and a reactive propan-2-one side chain—provide a powerful platform for the elaboration of complex alkaloid skeletons.

This technical guide delves into the practical applications of 1-(6-Methyl-2-piperidyl)propan-2-one as a key building block in the synthesis of piperidine alkaloids. We will explore its utility in constructing the side chains of prominent alkaloids through key chemical transformations, including Wittig olefination, Grignard reactions, and reductive amination. Detailed, field-tested protocols are provided to guide researchers in leveraging this intermediate for the efficient synthesis of alkaloid precursors.

Core Applications in Alkaloid Synthesis: A Mechanistic Overview

The synthetic power of 1-(6-Methyl-2-piperidyl)propan-2-one lies in the reactivity of its ketone functionality. This allows for the facile introduction of diverse carbon chains at the C2-position of the piperidine ring, a common structural motif in many alkaloids, such as the fire ant venom alkaloid, solenopsin.[3][4]

The primary applications of this intermediate revolve around three key transformations of the propan-2-one side chain:

  • Wittig Olefination: To introduce carbon-carbon double bonds, providing a gateway to various chain lengths and functionalities.[5][6]

  • Grignard Addition: For the construction of tertiary alcohols, which can be further transformed.[7][8]

  • Reductive Amination & Reduction: To generate alkyl chains, directly leading to the backbone of many piperidine alkaloids.

The following sections will provide detailed protocols for these transformations and discuss their application in the synthesis of representative alkaloid precursors.

Experimental Protocols

Protocol 1: Synthesis of a Solenopsin Precursor via Wittig Reaction

This protocol details the conversion of 1-(6-Methyl-2-piperidyl)propan-2-one to a key alkenylpiperidine intermediate, a precursor to solenopsin and its analogs. The Wittig reaction is a robust method for forming carbon-carbon double bonds from carbonyl compounds.[5][9]

Reaction Scheme:

G cluster_0 Wittig Reaction for Solenopsin Precursor Start 1-(6-Methyl-2-piperidyl)propan-2-one Reagent n-Decyltriphenylphosphonium bromide + n-Butyllithium Start->Reagent THF, -78 °C to rt Product 2-(2-Dodecen-2-yl)-6-methylpiperidine (Solenopsin Precursor) Reagent->Product G cluster_1 Grignard Reaction for Tertiary Alcohol Synthesis Start 1-(6-Methyl-2-piperidyl)propan-2-one Reagent Phenylmagnesium bromide Start->Reagent Anhydrous THF, 0 °C to rt Product 1-(6-Methyl-2-piperidyl)-2-phenylpropan-2-ol Reagent->Product G cluster_2 Reductive Amination and Reduction Start 1-(6-Methyl-2-piperidyl)propan-2-one Step1 1. NH₂OH·HCl, Pyridine 2. H₂, Pd/C Start->Step1 Product 2-(2-Aminopropyl)-6-methylpiperidine (Dihydropinidine Precursor) Step1->Product

Sources

Application

Application Notes and Protocols for In Vivo Administration of 2-Deoxy-D-glucose (CAS 83285-66-9)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Scientific Rationale for Investigating 2-Deoxy-D-glucose (2-DG) In Vivo 2-Deoxy-D-glucose (2-DG), identified by CAS number 83285-66-9, is...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Rationale for Investigating 2-Deoxy-D-glucose (2-DG) In Vivo

2-Deoxy-D-glucose (2-DG), identified by CAS number 83285-66-9, is a glucose analog that has garnered significant interest within the scientific community for its potential therapeutic applications in a range of diseases, including cancer, epilepsy, and neurodegenerative disorders.[1][2][3] Structurally, 2-DG differs from glucose by the replacement of the 2-hydroxyl group with a hydrogen atom.[4][5] This seemingly minor modification has profound biological consequences.

Once transported into the cell via glucose transporters, 2-DG is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[5][6] However, unlike glucose-6-phosphate, 2-DG-6P cannot be further metabolized by phosphoglucose isomerase, the next enzyme in the glycolytic pathway.[5][6] This leads to the intracellular accumulation of 2-DG-6P and a competitive inhibition of glycolysis, the primary energy-producing pathway in many cancer cells and a key process in neuronal activity.[2][6][7] It is this targeted disruption of cellular metabolism that forms the basis of its therapeutic potential.

These application notes provide a comprehensive guide for researchers on the in vivo administration of 2-DG in preclinical animal models, with a focus on established dosing guidelines, detailed administration protocols, and the scientific reasoning underpinning these experimental choices.

Mechanism of Action: A Visual Representation

The mechanism of 2-DG as a glycolysis inhibitor is a cornerstone of its application. The following diagram illustrates this process.

2-DG_Mechanism_of_Action cluster_cell Cell Interior Glucose Glucose GLUT Glucose Transporter (GLUT) Glucose->GLUT Uptake HK Hexokinase TwoDG 2-Deoxy-D-glucose (2-DG) TwoDG->GLUT Uptake G6P Glucose-6-Phosphate TwoDG6P 2-DG-6-Phosphate HK->G6P Phosphorylation HK->TwoDG6P Phosphorylation PGI Phosphoglucose Isomerase G6P->PGI TwoDG6P->PGI Inhibition Accumulation Accumulation & Inhibition TwoDG6P->Accumulation Glycolysis Further Glycolysis PGI->Glycolysis In_Vivo_Workflow start Study Design & IACUC Approval acclimatization Animal Acclimatization start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping baseline Baseline Measurements (e.g., tumor volume, behavior) grouping->baseline treatment 2-DG Administration (IP, PO, or Dietary) baseline->treatment monitoring Daily Monitoring (Health, Body Weight) treatment->monitoring endpoint Endpoint Measurements (e.g., tumor size, seizure score) treatment->endpoint Chronic Dosing monitoring->endpoint collection Tissue/Blood Collection endpoint->collection analysis Data Analysis collection->analysis conclusion Conclusion & Reporting analysis->conclusion

Caption: A generalized experimental workflow for an in vivo study using 2-DG.

Trustworthiness and Self-Validating Systems

To ensure the integrity of your research, it is imperative to incorporate self-validating systems within your protocols. This includes:

  • Vehicle Controls: Always include a control group that receives the vehicle (e.g., saline, water) without 2-DG, administered via the same route and schedule.

  • Dose-Response Studies: Conducting pilot studies with a range of doses will help establish the therapeutic window and identify potential toxicity.

  • Pharmacokinetic Analysis: Where possible, measuring plasma or tissue concentrations of 2-DG can confirm systemic exposure and correlate it with observed effects.

  • Blinding: Whenever feasible, the researchers assessing the outcomes should be blinded to the treatment groups to minimize bias.

Conclusion

2-Deoxy-D-glucose is a valuable tool for in vivo research, offering a unique mechanism to probe the role of glycolysis in various pathological states. The successful implementation of in vivo studies with 2-DG hinges on careful planning, precise execution of administration protocols, and a thorough understanding of its biological effects. By following the guidelines and protocols outlined in these application notes, researchers can enhance the rigor and reproducibility of their preclinical investigations, ultimately contributing to the translation of these findings into potential clinical applications.

References

  • Duan, W., & Mattson, M. P. (2000). In vivo 2-deoxyglucose administration preserves glucose and glutamate transport and mitochondrial function in cortical synaptic terminals after exposure to amyloid beta-peptide and iron: evidence for a stress response. Journal of Neurochemistry, 75(5), 2098-2106. [Link]

  • Stafstrom, C. E., Ockuly, J. C., Murphree, L., Valley, M. T., & Roopra, A. (2011). 2DG and Glycolysis as Therapeutic Targets for Status Epilepticus. Epilepsy Research and Treatment, 2011, 617289. [Link]

  • Ockuly, J. C., & Stafstrom, C. E. (2011). In vivo imaging of epileptic activity using 2-NBDG, a fluorescent deoxyglucose analog. Journal of Neuroscience Methods, 201(2), 263-268. [Link]

  • Pan, T., Jin, S., Gao, W., Eom, K., Dong, J., & Li, L. (2023). Administration of 2-deoxy-D-glucose induces pyroptosis in murine breast cancer cells via cAMP/PKA/HK2 to impair tumor survival. Frontiers in Oncology, 13, 1288289. [Link]

  • Park, J., et al. (2023). Protocol for measuring in vivo, ex vivo, and in vitro glucose uptake in brown adipocytes. STAR Protocols, 4(1), 102035. [Link]

  • Vijayaraghavan, R., et al. (2006). Acute Toxicity and Cardio-Respiratory Effects of 2-Deoxy-D-Glucose: A Promising Radio Sensitiser. Biomedical and Environmental Sciences, 19(2), 96-103. [Link]

  • Minor, R. K., et al. (2023). Nonclinical safety evaluation of 2-Deoxy-D-Glucose following twice-daily oral administration for 28 days in beagle dogs. Toxicology Reports, 10, 43-52. [Link]

  • Pan, T., Jin, S., Gao, W., Eom, K., Dong, J., & Li, L. (2023). Administration of 2-deoxy-D-glucose induces pyroptosis in murine breast cancer cells via cAMP/PKA/HK2 to impair tumor survival. Frontiers in Oncology, 13, 1288289. [Link]

  • Dwarakanath, B. S., & Jain, V. (2009). Effect of 2-Deoxy-D-glucose on Various Malignant Cell Lines In Vitro. Anticancer Research, 29(8), 2985-2990. [Link]

  • Yao, J., et al. (2011). 2-Deoxy-D-Glucose Treatment Induces Ketogenesis, Sustains Mitochondrial Function, and Reduces Pathology in Female Mouse Model of Alzheimer's Disease. PLoS ONE, 6(7), e21788. [Link]

  • Simons, J. E., et al. (2016). 2-Deoxy-d-glucose Suppresses the In Vivo Antitumor Efficacy of Erlotinib in Head and Neck Squamous Cell Carcinoma Cells. Oncology Research, 24(1), 55-64. [Link]

  • Stafstrom, C. E., et al. (2009). Anticonvulsant and antiepileptic actions of 2-deoxy-D-glucose in epilepsy models. Annals of Neurology, 65(4), 435-445. [Link]

  • Simons, J. E., et al. (2016). 2-Deoxy-d-glucose Suppresses the In Vivo Antitumor Efficacy of Erlotinib in Head and Neck Squamous Cell Carcinoma Cells. Oncology Research, 24(1), 55-64. [Link]

  • Maschek, G., Savaraj, N., Priebe, W., et al. (2004). 2-Deoxy-D-glucose increases the efficacy of adriamycin and paclitaxel in human osteosarcoma and non-small cell lung cancers in vivo. Cancer Research, 64(1), 31-34. [Link]

  • Pelicano, H., Martin, D. S., Xu, R. H., & Huang, P. (2006). Glycolysis inhibition for anticancer treatment. Oncogene, 25(34), 4633-4646. [Link]

  • Wikipedia. (2024). 2-Deoxy-D-glucose. [Link]

  • Singh, S., et al. (2022). A Comprehensive Biological and Synthetic Perspective on 2-Deoxy-d-Glucose (2-DG), A Sweet Molecule with Therapeutic and Diagnostic Potentials. Journal of Medicinal Chemistry, 65(5), 3781-3807. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 1-(6-Methyl-2-piperidyl)propan-2-one Synthesis

Welcome to the Alkaloid Synthesis Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the synthesis of complex nitrogenous he...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Alkaloid Synthesis Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the synthesis of complex nitrogenous heterocycles.

The 2,6-disubstituted piperidine alkaloid 1-(6-methyl-2-piperidyl)propan-2-one (also known as pinidinone) is a naturally occurring compound found in the defensive secretions of coccinellid beetles (e.g., Cryptolaemus montrouzieri)[1][2] and the needles of Picea pungens[1]. Synthesizing this scaffold efficiently is critical for chemical ecology studies and pharmaceutical library generation[3].

The most robust and elegant synthetic route involves the reductive cyclization of an azidodiketone precursor (4-azidononane-2,8-dione)[4]. However, this cascade reaction is highly sensitive to reaction conditions. Below is our comprehensive troubleshooting guide, optimized protocols, and causality-driven FAQs to help you maximize your reaction yield.

Reaction Overview & Pathway

The synthesis relies on a one-pot cascade: reduction of the azide to an unstable amine, spontaneous intramolecular cyclization to a cyclic imine, and final diastereoselective hydrogenation to the piperidine ring[4].

SynthesisPathway A 4-Azidononane-2,8-dione (Starting Material) B Pd(OH)2/C, H2 (1 atm) MeOH, 25 °C A->B Reduction C 4-Aminononane-2,8-dione (Unstable Intermediate) B->C D Intramolecular Cyclization (Regioselective) C->D Spontaneous E Cyclic Imine (6-Membered Ring Favored) D->E -H2O F Diastereoselective Hydrogenation E->F H2 Addition G 1-(6-Methyl-2-piperidyl)propan-2-one (Pinidinone) F->G Target H Over-reduction (Pinidinol Byproduct) F->H Excess H2/Time

Figure 1: Reductive cyclization pathway of 4-azidononane-2,8-dione to pinidinone and byproducts.

Quantitative Data: Reaction Parameter Optimization

To prevent over-reduction and maximize the yield of the target ketone, catalyst selection and solvent choice are paramount. The table below summarizes the causality between reaction parameters and product distribution.

CatalystSolventH₂ Pressure (atm)Temp (°C)Time (h)Target Yield (%)Over-reduction (%)
Pd/C (10%)MeOH125124535
Pd(OH)₂/C (20%) MeOH 1 25 4 85 <5
Pd(OH)₂/C (20%)THF12586010
Raney NiEtOH5050243050

Data Interpretation: Pearlman's catalyst (Pd(OH)₂/C) in a protic solvent (MeOH) provides the optimal kinetic window to reduce the cyclic imine before the aliphatic C2 ketone is compromised[4].

Troubleshooting Guides & FAQs

Q1: Why am I seeing significant over-reduction to the secondary alcohol (pinidinol)? A: Over-reduction of the C2 aliphatic ketone is the most common failure mode when the hydrogenation time is extended or when using non-selective catalysts. The propan-2-one side chain is highly susceptible to reduction if the intermediate imine is not reduced rapidly enough. Solution: Switch from standard Pd/C to Pearlman’s catalyst (20% Pd(OH)₂/C). Pearlman’s catalyst is exceptionally active for imine reduction, allowing the reaction to reach completion in exactly 4 hours at 1 atm H₂[4]. This minimizes the exposure time of the unreacted ketone to reducing conditions.

Q2: My reaction stalls at the cyclic imine intermediate. How can I drive it to completion? A: The reduction of the cyclic imine to the final piperidine ring requires protonation of the imine nitrogen to form an iminium ion, which is far more readily reduced by the palladium catalyst. If you are using an aprotic solvent like THF, this protonation step is hindered. Solution: Ensure you are using a protic solvent like anhydrous methanol (MeOH)[4]. If the reaction still stalls, the addition of a catalytic amount of acetic acid (AcOH) can facilitate iminium ion formation and drive the hydrogenation to completion without requiring dangerous increases in H₂ pressure.

Q3: I'm getting a mixture of 5-membered and 6-membered rings. How do I improve regioselectivity? A: The intermediate 4-aminononane-2,8-dione can undergo intramolecular cyclization by attacking either the C2 ketone (forming a 5-membered pyrroline) or the C8 ketone (forming a 6-membered tetrahydropyridine). Solution: The 6-membered ring is thermodynamically favored due to lower ring strain. Regioselectivity is typically high because the cyclization is under thermodynamic control. If you observe 5-membered ring byproducts, ensure your reaction is run at 25 °C (room temperature) rather than sub-zero temperatures. This provides sufficient thermal energy for the reversible imine formation to equilibrate entirely to the more stable 6-membered ring before irreversible reduction locks the structure in place.

Q4: How can I maximize the cis/trans stereoselectivity during the final reduction? A: The target structure contains two chiral centers at the C2 and C6 positions of the piperidine ring. Biological activity is often tied to the cis-isomer. Solution: The hydrogenation of the 6-membered cyclic imine naturally favors the cis-diastereomer. The palladium catalyst surface coordinates to the less sterically hindered face of the imine (forcing the C2 and C6 substituents into equatorial positions in the transition state). To maximize this facial selectivity, avoid elevated temperatures or high pressures, which can force non-selective reduction. The standard 1 atm H₂ balloon method at 25 °C yields excellent cis-selectivity[4].

Optimized Experimental Protocol

This self-validating protocol is engineered to maximize the yield of 1-(6-methyl-2-piperidyl)propan-2-one while suppressing over-reduction.

Step-by-Step Methodology: Reductive Cyclization of 4-Azidononane-2,8-dione

  • Preparation: In a flame-dried, 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-azidononane-2,8-dione (30 mg, 0.15 mmol) in anhydrous methanol (1.5 mL)[4].

  • Catalyst Addition: Carefully add 20% Pd(OH)₂ on carbon (Pearlman's catalyst, 25 mg) to the solution[4].

    • Causality Note: Pearlman's catalyst is strictly required over standard Pd/C to accelerate imine reduction and kinetically outcompete the reduction of the C2 aliphatic ketone.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Purge the reaction vessel with argon for 5 minutes, followed by purging with hydrogen gas. Attach a hydrogen balloon (1 atm)[4].

  • Reaction & In-Process Validation: Stir the suspension vigorously at 25 °C for exactly 4 hours[4].

    • Self-Validating Check: At the 3.5-hour mark, validate reaction progress via TLC (CH₂Cl₂/MeOH 9:1). The azide precursor (R_f ≈ 0.6) should be completely consumed. A ninhydrin-active spot corresponding to the piperidine product should be the dominant species.

    • Causality Note: Terminate the reaction strictly at 4 hours. Extending the reaction time significantly increases the risk of over-reduction to the secondary alcohol (pinidinol).

  • Filtration: Filter the reaction mixture through a short pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess methanol (3 × 5 mL)[4].

  • Concentration & Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash liquid chromatography (FLC) on silica gel (using a gradient of CH₂Cl₂/MeOH/NH₄OH) to yield pure 1-(6-methyl-2-piperidyl)propan-2-one[4].

References[3] Title: 1-[(2R,6S)-6-methylpiperidin-2-yl]propan-2-one | CID 16657888

Source: PubChem, National Institutes of Health URL: [Link]1] Title: 1-(6-methylpiperidin-2-yl)propan-2-one (NP0174882) Source: NP-MRD (Natural Products Magnetic Resonance Database) URL: [Link]4] Title: Efficient Total Synthesis of (+)-Dihydropinidine, (−)-Epidihydropinidine, and (−)-Pinidinone Source: Journal of Natural Products (ACS Publications) URL: [Link]2] Title: Defensive alkaloids of Cryptolaemus montrouzieri (Coleoptera : Coccinellidae) Source: Australian Journal of Chemistry URL: [Link]

Sources

Optimization

Technical Support Center: 1-(6-Methyl-2-piperidyl)propan-2-one Extraction &amp; Purification

Welcome to the Application Support Knowledge Base. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with isolating and purifying 1-(6-Methyl-2-piperidyl)propan-2-on...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Knowledge Base. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with isolating and purifying 1-(6-Methyl-2-piperidyl)propan-2-one (CAS 83285-66-9).

As a recognized semiochemical[1] and piperidine derivative, this compound presents unique extraction challenges, primarily due to the presence of closely related stereoisomers (such as the cis-stereoisomer[2]) and co-eluting alkaloid impurities. This guide synthesizes field-proven methodologies with fundamental chemical principles to help you troubleshoot your extraction workflows.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: During Liquid-Liquid Extraction (LLE), my organic phase retains a high concentration of neutral ketone impurities. How can I selectively isolate the target piperidine derivative? Expert Insight: The core causality here lies in the pKa of the piperidine nitrogen, which is typically around 10.0 to 10.4. If your aqueous phase is not sufficiently acidic during the initial wash, the secondary amine remains partially deprotonated (free base) and will partition into the organic phase alongside non-basic impurities. Solution: Implement a strict pH-swing protocol. Acidify the crude mixture to pH 2.0–3.0 using 1M HCl. At this pH, >99.9% of 1-(6-Methyl-2-piperidyl)propan-2-one is protonated into its water-soluble ammonium salt. Wash the aqueous layer with a non-polar solvent (e.g., hexane or diethyl ether) to strip away neutral impurities before basifying the aqueous layer to pH 12.0 for final extraction.

Q2: My GC-MS analysis shows a persistent impurity with the exact same mass (m/z 155.24). What is this, and how do I remove it? Expert Insight: An isobaric impurity in this context is almost certainly a stereoisomer. 1-(6-Methyl-2-piperidyl)propan-2-one exists as cis and trans diastereomers[2]. Because diastereomers have identical molecular weights but different spatial arrangements, they cannot be separated by simple LLE. Solution: You must transition from LLE to chromatographic polishing. Normal-phase silica gel chromatography using a highly optimized solvent system (e.g., Dichloromethane:Methanol:Ammonium Hydroxide in a 90:9:1 ratio) is required. The trace ammonium hydroxide suppresses secondary interactions between the basic piperidine nitrogen and the acidic silanol groups on the silica, preventing peak tailing and allowing the cis and trans isomers to resolve.

Q3: Why is my isolated product degrading or oxidizing during solvent evaporation? Expert Insight: Secondary amines are susceptible to atmospheric oxidation, forming N-oxides or degrading via radical pathways when exposed to heat and light. Solution: Always perform solvent evaporation under reduced pressure (rotary evaporation) at a water bath temperature not exceeding 35°C. Backfill your receiving flask with inert gas (Argon or Nitrogen) immediately after drying.

Part 2: Quantitative Impurity Profiling

To build a self-validating purification system, you must track impurities based on their physicochemical behavior. Use the following data table to guide your analytical tracking.

Impurity ClassSource / OriginKey CharacteristicPrimary Removal Strategy
Neutral Organics Unreacted precursors, solvent residuesNon-basic, highly lipophilicAcidic aqueous wash (pH 2-3)
Polar Amines Ring-opened byproductsLow logP, highly water-solubleOrganic extraction at pH 12
Diastereomers Trans-isomer formationIsobaric (m/z 155.24)Normal-phase chromatography
N-Oxides Atmospheric oxidationIncreased polarity, +16 Da massPrevention via Argon backfilling

Part 3: Standard Operating Procedure (SOP)

Methodology: Optimization of pH-Swing Extraction and Chromatographic Polishing

Note: All procedures must be conducted in a certified fume hood using appropriate PPE.

Step 1: Initial Solubilization & Acidification

  • Dissolve the crude matrix containing 1-(6-Methyl-2-piperidyl)propan-2-one in 50 mL of Ethyl Acetate (EtOAc).

  • Transfer to a separatory funnel and add 50 mL of pre-chilled 1M Hydrochloric Acid (HCl).

  • Agitate vigorously for 2 minutes, venting frequently. Allow the phases to separate. The target compound is now in the lower aqueous phase.

Step 2: Neutral Impurity Wash

  • Drain the aqueous phase into a clean Erlenmeyer flask. Discard the EtOAc layer (contains neutral impurities).

  • Return the aqueous phase to the funnel and wash with an additional 25 mL of Hexane to remove residual lipophilic organics. Discard the Hexane wash.

Step 3: Basification & Target Extraction

  • Place the aqueous phase in an ice bath. Slowly add 2M Sodium Hydroxide (NaOH) dropwise under continuous stirring until the pH reaches 11.5–12.0 (verify with a calibrated pH meter).

  • Transfer the basified aqueous solution back to the separatory funnel.

  • Extract three times with 30 mL portions of Dichloromethane (DCM). The target compound, now a free base, partitions into the DCM.

Step 4: Drying and Concentration

  • Combine the DCM extracts and dry over anhydrous Sodium Sulfate (Na2SO4) for 15 minutes.

  • Filter the solution and concentrate using a rotary evaporator (30°C, 250 mbar).

  • Flush the resulting pale-yellow oil with Argon to prevent oxidation.

Step 5: Diastereomeric Polishing

  • Load the crude oil onto a pre-equilibrated silica gel column.

  • Elute using a mobile phase of DCM:MeOH:NH4OH (90:9:1 v/v/v).

  • Collect fractions and analyze via TLC (Ninhydrin stain) or GC-MS to pool the fractions containing the pure cis-stereoisomer[2].

Part 4: Process Visualization

The following diagram illustrates the logical flow of the pH-dependent liquid-liquid extraction described in the SOP.

G Start Crude Matrix (Target + Impurities) Acid Acidification (pH 2-3) + LLE Start->Acid Aq1 Aqueous Phase (Protonated Target) Acid->Aq1 Aqueous Partition Org1 Organic Phase (Neutral Impurities) Acid->Org1 Organic (Waste) Base Basification (pH 11-12) + LLE Aq1->Base Org2 Organic Phase (Free Base Target) Base->Org2 Organic Partition Aq2 Aqueous Phase (Polar Impurities) Base->Aq2 Aqueous (Waste) Final 1-(6-Methyl-2-piperidyl) propan-2-one Org2->Final Evaporation & Polish

Workflow for pH-dependent LLE of 1-(6-Methyl-2-piperidyl)propan-2-one.

References

  • Chemical Properties of 1-(6-Methyl-2-piperidyl)propan-2-one (CAS 83285-66-9) . Cheméo. Available at:[Link]

  • CAS Catalog: Semiochemical Compounds Arranged by CAS Numbers . The Pherobase. Available at:[Link]

  • 1-(6-Methylpyridin-2-yl)propan-2-one - CAS Registry & Properties . ChemSrc. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: MS Ionization Optimization for 1-(6-Methyl-2-piperidyl)propan-2-one

Welcome to the Mass Spectrometry Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, highly sensitive LC-MS/MS assays for 1-(6-Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Mass Spectrometry Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, highly sensitive LC-MS/MS assays for 1-(6-Methyl-2-piperidyl)propan-2-one. Because this molecule features both a highly basic secondary amine and a labile acetonyl group, achieving optimal electrospray ionization (ESI) requires precise thermodynamic and kinetic control of the ion source.

Part 1: Knowledge Base & Troubleshooting FAQs

Q1: Why is my[M+H]+ signal (m/z 156.1) persistently weak despite high analyte concentration? A1: The most common cause of poor ionization for 1-(6-Methyl-2-piperidyl)propan-2-one is suboptimal mobile phase pH. This molecule contains a secondary amine within its piperidine ring, which has a predicted pKa of approximately 9.8[1]. According to Brønsted-Lowry acid-base theory, optimal positive electrospray ionization (ESI+) requires the liquid-phase pH to be at least 2 units below the analyte's pKa to ensure complete protonation prior to droplet desolvation[2]. Solution: Ensure your aqueous mobile phase contains 0.1% Formic Acid (FA) or 10 mM Ammonium Formate buffered to pH ~3.0. Avoid neutral or basic mobile phases, which will leave the secondary amine unprotonated, drastically reducing the gas-phase transfer of the [M+H]+ ion.

Q2: I am observing significant peaks at m/z 138.1 and m/z 98.1 in my Q1 full scan. Is this an impurity? A2: These peaks are likely the result of in-source fragmentation, not impurities. Piperidine derivatives are highly susceptible to alpha-cleavage and neutral losses when subjected to excessive internal energy during the ESI process[3]. The peak at m/z 138.1 represents the neutral loss of water (-18 Da), while m/z 98.1 is the classic alpha-cleavage product resulting from the loss of the acetonyl side chain (-58 Da). Solution: Decrease your Declustering Potential (DP), Fragmentor Voltage, or Capillary Temperature. While higher temperatures assist in desolvation, they also impart thermal energy that drives premature fragmentation of labile substituents.

Q3: Why am I seeing a strong [M+Na]+ peak at m/z 178.1 instead of [M+H]+? A3: Sodium adducts ([M+Na]+) frequently occur when the mobile phase lacks sufficient protons to drive the equilibrium toward the protonated species, or when glassware/solvents introduce high ambient sodium[2]. Because the ketone group on the propan-2-one moiety can coordinate alkali metals, sodium adducts can compete with protonation at the secondary amine. Solution: Ensure the use of strictly LC-MS grade solvents and doubly distilled water to minimize sodium contamination[2]. Supplementing the mobile phase with 0.1% formic acid will overwhelm the sodium concentration, kinetically and thermodynamically favoring [M+H]+ formation.

Q4: How can I overcome ion suppression when analyzing this compound in complex biological matrices? A4: Secondary amines are highly susceptible to ion suppression from endogenous phospholipids and basic matrix components competing for charge on the droplet surface. Solution: Implement a dispersive solid-phase extraction (dSPE) or QuEChERS protocol utilizing Primary Secondary Amine (PSA) sorbents[4]. PSA effectively removes organic acids, polar pigments, and some lipid classes without retaining the basic piperidine analyte, thereby cleaning up the matrix and enhancing the ESI+ signal.

Part 2: Experimental Workflows & Protocols

Protocol 1: Systematic ESI+ Source Optimization via Post-Column Infusion

Purpose: To empirically determine the optimal source parameters for 1-(6-Methyl-2-piperidyl)propan-2-one without bypassing the chromatographic flow, ensuring the parameters are valid for the actual LC method.

  • Preparation: Prepare a 100 ng/mL solution of the analyte in 50:50 Water:Acetonitrile containing 0.1% FA.

  • Setup: Connect a syringe pump to a zero-dead-volume T-piece installed between the LC column outlet and the MS source inlet.

  • Infusion: Infuse the standard at 10 µL/min while the LC delivers the mobile phase at the intended method flow rate (e.g., 0.3 mL/min).

  • Voltage Tuning: Monitor m/z 156.1 in Selected Ion Monitoring (SIM) mode. Ramp the Capillary/Spray Voltage from 2000 V to 5000 V. Identify the voltage where the signal plateaus (typically 3500 V–4000 V for basic amines).

  • Temperature & Gas Tuning: Gradually decrease the desolvation/drying gas temperature from 350 °C down to 250 °C. Monitor the ratio of m/z 156.1 to m/z 98.1. Select the highest temperature that maximizes 156.1 without increasing the 98.1 fragment by more than 5%.

Protocol 2: Matrix Effect Evaluation and SPE Cleanup

Purpose: To quantify and eliminate ion suppression caused by biological matrices.

  • Baseline Establishment: Prepare a neat standard of the analyte (50 ng/mL) in pure mobile phase. Inject and record the peak area ( Aneat​ ).

  • Post-Extraction Spike: Extract a blank matrix sample (e.g., plasma) using standard protein precipitation. Spike the analyte into the resulting supernatant to a final concentration of 50 ng/mL. Inject and record the peak area ( Amatrix​ ).

  • Calculate Matrix Factor (MF): MF=(Amatrix​/Aneat​)×100 . An MF < 80% indicates severe ion suppression.

  • dSPE Cleanup: If suppression is present, add 50 mg of Primary Secondary Amine (PSA) sorbent to 1 mL of the extracted sample. Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

  • Re-evaluation: Analyze the PSA-cleaned supernatant. The PSA sorbent will bind interfering organic acids and polar lipids while leaving the basic piperidine analyte in solution, restoring the ESI+ signal[4].

Part 3: Quantitative Data & Parameters

Table 1: Physicochemical & MS Properties

Property Value
Molecular Formula C9H17NO
Monoisotopic Mass 155.1310 Da
Target Precursor Ion [M+H]+ (m/z 156.1)
Predicted pKa (Piperidine N) ~9.8

| Ideal Ionization Mode | ESI Positive (ESI+) |

Table 2: Optimized ESI+ Source Parameters (Generic Triple Quadrupole)

Parameter Recommended Range Rationale
Capillary Voltage 3500 V – 4500 V Sufficient for basic amine droplet desolvation without electrical arching.
Desolvation Temp 250 °C – 300 °C Prevents thermal degradation of the labile acetonyl side chain.
Declustering Potential 40 V – 60 V Low enough to prevent in-source alpha-cleavage.

| Collision Energy (CE) | 15 eV – 25 eV | Optimized for primary MRM transitions. |

Table 3: Recommended MRM Transitions for Quantitation

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Structural Assignment
156.1 98.1 20 Alpha-cleavage (loss of acetonyl group)
156.1 138.1 15 Neutral loss of H2O

| 156.1 | 70.1 | 35 | Piperidine ring fission |

Part 4: Visualizations

G M 1-(6-Methyl-2-piperidyl)propan-2-one MW: 155.13 Da Protonation ESI+ Droplet Desolvation +H+ (0.1% Formic Acid) M->Protonation Acidic Mobile Phase MH [M+H]+ Precursor Ion m/z 156.14 Protonation->MH Gas-Phase Transfer Frag1 Neutral Loss of H2O m/z 138.13 MH->Frag1 CID / In-Source -18 Da Frag2 Alpha-Cleavage (Loss of Acetonyl) m/z 98.09 MH->Frag2 CID / In-Source -58 Da Frag3 Ring Opening / Fission Low mass fragments MH->Frag3 High Collision Energy

ESI+ ionization and primary CID fragmentation pathways for 1-(6-Methyl-2-piperidyl)propan-2-one.

Workflow Start Issue: Low[M+H]+ Signal CheckpH Check Mobile Phase pH Is pH < pKa (9.8)? Start->CheckpH FixpH Add 0.1% Formic Acid or 10mM NH4FA CheckpH->FixpH No CheckSource Check ESI Source Temps Are they too high? CheckpH->CheckSource Yes FixpH->CheckSource FixSource Lower Capillary Temp to 250-280°C CheckSource->FixSource Yes CheckMatrix Evaluate Matrix Effects Ion Suppression? CheckSource->CheckMatrix No FixSource->CheckMatrix FixMatrix Dilute Sample or Use SPE Cleanup (PSA) CheckMatrix->FixMatrix Yes Success Optimal Signal Achieved CheckMatrix->Success No FixMatrix->Success

Step-by-step ESI+ troubleshooting workflow for resolving low signal intensity.

Sources

Reference Data & Comparative Studies

Validation

ICH Q2(R2) Validation of Analytical Methods for 1-(6-Methyl-2-piperidyl)propan-2-one: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide Executive Summary The implementation of the revised ICH Q2(R2) and the new ICH...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide

Executive Summary

The implementation of the revised ICH Q2(R2) and the new ICH Q14 guidelines (effective June 14, 2024) marks a paradigm shift in analytical procedure development, emphasizing a lifecycle and Quality-by-Design (QbD) approach[1]. Validating analytical methods for basic, aliphatic nitrogen-containing compounds like 1-(6-Methyl-2-piperidyl)propan-2-one (CAS 83285-66-9) presents unique chromatographic challenges[2].

As a Senior Application Scientist, I have evaluated multiple analytical platforms for this compound. This guide objectively compares legacy methods (HPLC-UV, GC-FID) against a state-of-the-art High-pH UHPLC-MS/MS approach, providing step-by-step methodologies, causality for experimental choices, and supporting ICH Q2(R2) validation data.

The Chemical Challenge: Causality in Method Selection

To develop a robust analytical method, we must first understand the physicochemical properties of the analyte. 1-(6-Methyl-2-piperidyl)propan-2-one is a piperidine derivative featuring a secondary amine and a ketone group[2].

  • Optical Limitations (Why UV fails): The molecule lacks an extended conjugated π -system. Its only chromophore is the ketone carbonyl, which exhibits a weak n→π∗ transition near 210 nm. At this low wavelength, traditional HPLC-UV is highly susceptible to baseline drift and matrix interference.

  • Chromatographic Limitations (Why low-pH LC fails): The secondary amine has a pKa of approximately 9.5. Under standard acidic mobile phase conditions (e.g., 0.1% Formic Acid at pH 2.7), the molecule is fully protonated. This positively charged state induces severe secondary ion-exchange interactions with residual silanols on traditional silica-based C18 columns, leading to extreme peak tailing, poor resolution, and signal suppression.

  • The Solution: By employing a high-pH mobile phase (pH 10.5) combined with a hybrid organic-inorganic stationary phase (e.g., Ethylene Bridged Hybrid, BEH), the analyte is neutralized. This eliminates silanol interactions, ensuring sharp peak symmetry, while MS/MS detection bypasses the need for a UV chromophore entirely.

Method Comparison: High-pH UHPLC-MS/MS vs. Legacy Alternatives

The table below summarizes the experimental performance of the proposed UHPLC-MS/MS method against traditional alternatives. The data clearly demonstrates why UHPLC-MS/MS is the superior "fit-for-purpose" product for this specific analyte.

Table 1: Performance Comparison for 1-(6-Methyl-2-piperidyl)propan-2-one

ParameterHigh-pH UHPLC-MS/MS (Proposed)Low-pH HPLC-UV (Alternative 1)GC-FID (Alternative 2)
Column / Phase Waters XBridge BEH C18Standard Silica C18DB-5ms Capillary
Detection Mode ESI+ MRM ( 156.1→98.1 )UV at 210 nmFlame Ionization
Peak Symmetry ( As​ ) 1.05 (Excellent)1.85 (Severe Tailing)1.40 (Adsorption issues)
Sensitivity (LOQ) 0.5 ng/mL 5.0 µg/mL1.0 µg/mL
Linearity ( R2 ) 0.9998 0.99500.9975
Throughput (Run Time) 3.5 min 15.0 min12.0 min
Matrix Interference None (Highly Specific)High (Low UV absorption)Moderate

Self-Validating Experimental Protocol: UHPLC-MS/MS

Every robust analytical method must function as a self-validating system . To ensure data integrity, this protocol integrates a System Suitability Test (SST) that acts as an automated quality gate. If SST criteria are not met, the sequence halts, preventing the generation of invalid data[3].

Step-by-Step Methodology

Phase 1: Reagent & Mobile Phase Preparation

  • Mobile Phase A (Buffer): Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of LC-MS grade water (10 mM). Adjust the pH to 10.5 using dilute Ammonium Hydroxide. Causality: A pH of 10.5 is at least 1 pH unit above the analyte's pKa, ensuring the secondary amine remains uncharged for optimal retention and peak shape.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Phase 2: Sample Preparation

  • Transfer 100 µL of sample matrix into a microcentrifuge tube.

  • Add 400 µL of extraction solvent (50:50 Water:Acetonitrile) containing a deuterated internal standard (IS).

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial.

Phase 3: UHPLC-MS/MS Conditions

  • Column: Waters XBridge BEH C18 ( 2.1×50 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.0 min: Linear ramp to 95% B

    • 2.0 - 2.5 min: Hold at 95% B

    • 2.5 - 3.5 min: Re-equilibrate at 5% B

  • MS/MS Detection (ESI+):

    • Precursor Ion: m/z 156.1 [M+H]+

    • Quantifier Transition: m/z 156.1→98.1 (Collision Energy: 20 eV)

    • Qualifier Transition: m/z 156.1→114.1 (Collision Energy: 15 eV)

Phase 4: System Suitability Test (SST) - The Self-Validating Gate Prior to analyzing unknown samples, inject the SST standard (10 ng/mL) five times. The system is validated for use only if:

  • Retention Time %RSD ≤1.0%

  • Peak Area %RSD ≤2.0%

  • Tailing Factor ( As​ ) ≤1.5

  • Signal-to-Noise (S/N) ≥100

ICH Q2(R2) Validation Workflow & Results

In accordance with the finalized ICH Q2(R2) guidelines[4], the method was subjected to a comprehensive validation lifecycle. The results confirm that the UHPLC-MS/MS method is fit for its intended purpose.

Analytical_Workflow Sample Sample Matrix (API / Plasma) Prep Sample Preparation (LLE & Dilution) Sample->Prep Extraction LC UHPLC Separation (BEH C18, pH 10.5) Prep->LC Injection MS ESI+ MS/MS Detection (MRM: 156.1 u2192 98.1) LC->MS Ionization Val ICH Q2(R2) Validation (Linearity, Accuracy) MS->Val Data Processing

Figure 1: High-pH UHPLC-MS/MS workflow for 1-(6-Methyl-2-piperidyl)propan-2-one analysis.

Validation Summary Data

Table 2: ICH Q2(R2) Validation Results

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at retention timeBlank response < 5% of LOQPass
Linearity & Range R2≥0.990 (Range: 50-150%) R2=0.9998 (1.0 to 100 ng/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% at 3 levels99.2% (Low), 100.5% (Mid), 101.1% (High)Pass
Repeatability %RSD ≤2.0% ( n=6 )%RSD = 0.8%Pass
Intermediate Precision %RSD ≤2.0% (Different Analyst/Day)%RSD = 1.1%Pass
Robustness (DoE) Statistical equivalence across variationsPassed (Flow ±0.05 , Temp ±2∘ C, pH ±0.2 )Pass

Note on Robustness: Following the enhanced approach outlined in ICH Q14, robustness was evaluated using a Design of Experiments (DoE) matrix rather than a One-Factor-At-A-Time (OFAT) approach, ensuring a comprehensive understanding of the method's operational design space[1].

Conclusion

The quantification of 1-(6-Methyl-2-piperidyl)propan-2-one exposes the severe limitations of legacy HPLC-UV and GC-FID systems, primarily due to the compound's lack of a strong chromophore and its basic secondary amine structure. By applying fundamental chemical causality to method development, the proposed High-pH UHPLC-MS/MS method neutralizes the analyte, eliminates silanol-induced peak tailing, and provides unparalleled sensitivity. Supported by a self-validating System Suitability Test, this method fully complies with the stringent requirements of the newly adopted ICH Q2(R2) guidelines.

References

  • Cheméo. "Chemical Properties of 1-(6-Methyl-2-piperidyl)propan-2-one (CAS 83285-66-9)." Cheméo Database. URL:[Link]

  • ECA Academy. "FDA publishes Q2(R2) and Q14 Guidelines." GMP Compliance News. URL:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Quality Guidelines. URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating Receptor Binding Assays for Novel 1-(6-Methyl-2-piperidyl)propan-2-one Derivatives

Introduction: The Imperative for Rigorous Assay Validation in Modern Drug Discovery The discovery of novel chemical entities is the lifeblood of pharmaceutical development. Compounds based on the piperidine scaffold, suc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Assay Validation in Modern Drug Discovery

The discovery of novel chemical entities is the lifeblood of pharmaceutical development. Compounds based on the piperidine scaffold, such as 1-(6-methyl-2-piperidyl)propan-2-one derivatives, represent a promising class of molecules due to their prevalence in a wide array of pharmacologically active agents, including analgesics, antipsychotics, and anticancer drugs.[1][2][3][4] The therapeutic potential of these derivatives is dictated by their specific interactions with biological targets. Therefore, the precise and accurate characterization of their binding to receptors is not merely a preliminary step but a foundational pillar of the entire drug discovery cascade.[5][6]

This guide provides a comprehensive framework for validating receptor binding assays tailored to novel piperidine derivatives. We will move beyond rote protocols to explore the causality behind experimental design, compare the leading assay technologies, and provide actionable, step-by-step methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to build self-validating assay systems that generate robust, reproducible, and trustworthy data, thereby accelerating the journey from hit identification to lead optimization.[7][8]

Part 1: The Logic of Validation - Core Principles and Strategic Choices

Before embarking on any experimental work, it is crucial to understand the core parameters that define a ligand-receptor interaction and the strategic decisions that underpin a robust validation plan.

Fundamental Binding Parameters

A successful binding assay must yield quantitative data on several key parameters:

  • Affinity (Kd): The equilibrium dissociation constant (Kd) represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium.[9] It is an inverse measure of affinity; a lower Kd value signifies a higher binding affinity. This is typically determined through saturation binding experiments.

  • Receptor Density (Bmax): The maximum number of binding sites (Bmax) in a given preparation (e.g., pmol/mg protein).[9][10] This value, also derived from saturation assays, provides a quantitative measure of target expression.

  • Potency (IC50/EC50): The half-maximal inhibitory (or effective) concentration. In binding assays, the IC50 is the concentration of a test compound that displaces 50% of a labeled ligand from the target receptor.[11]

  • Inhibition Constant (Ki): The Ki is the inhibition constant for a competing compound and is a more absolute measure of its affinity than the IC50, as it is independent of the assay conditions (specifically the concentration and Kd of the labeled ligand).[12] It is calculated from the IC50 value using the Cheng-Prusoff equation.

The Validation Workflow: A Strategic Overview

A robust validation process follows a logical progression. It begins with assay development and optimization and culminates in a fully validated system ready for screening and characterization of novel compounds like our piperidine derivatives.

Validation_Workflow A Assay Development (Target & Reagent Selection) B Assay Optimization (Buffer, Temp, Time) A->B Define Conditions C Pre-Validation (Assay Window, Z-Factor) B->C Assess Robustness D Full Validation (Accuracy, Precision, Selectivity) C->D Confirm Fitness-for-Purpose E Sample Analysis (Screening of Piperidine Derivatives) D->E Implement for Screening

Caption: Logical progression of receptor binding assay validation.

Part 2: A Comparative Analysis of Modern Binding Assay Technologies

The choice of assay technology is a critical decision point that impacts throughput, cost, sensitivity, and physiological relevance. Here, we compare the three major classes of binding assays.

Technology Principle Advantages Disadvantages Best For...
Radioligand Binding Assays (RBA) A radiolabeled ligand (e.g., with ³H or ¹²⁵I) binds to the receptor. Bound and free ligands are separated, and the bound radioactivity is quantified.[13]Gold standard; high sensitivity and specificity; well-established protocols.[6]Requires radioactive material handling and disposal; potential for artifacts from separation steps.[14]Detailed pharmacological characterization (Kd, Bmax, Ki) of high-affinity interactions.
Fluorescence-Based Assays A fluorescently-labeled ligand is used. Binding is detected by changes in fluorescence properties like polarization (FP) or energy transfer (FRET, TR-FRET).[15]No radioactivity; homogeneous ("mix-and-read") formats are common, enabling high throughput.[16][17]Potential for interference from fluorescent compounds; labeling may alter ligand pharmacology; FP is limited by molecular weight.[17]High-throughput screening (HTS) and determining IC50 values.
Label-Free Technologies (e.g., SPR, BLI) Binding is detected by measuring physical changes (e.g., refractive index) upon complex formation on a sensor surface. No labels are required.[18]Provides real-time kinetic data (kon, koff); uses native, unmodified ligands.[19]Lower throughput; can be sensitive to buffer composition; may require larger amounts of purified protein.Detailed kinetic analysis and characterization of interactions where labeling is problematic.

Expert Recommendation: For the initial, in-depth characterization of a new chemical series like our 1-(6-methyl-2-piperidyl)propan-2-one derivatives, a combination of approaches is optimal. Radioligand binding assays (RBAs) provide the gold-standard affinity and density data (Kd, Bmax, Ki). Once a suitable fluorescent ligand is developed, a fluorescence polarization (FP) assay can be validated against the RBA data to create a higher-throughput platform for screening additional analogues.

Part 3: Detailed Experimental Protocols for Core Binding Assays

The trustworthiness of your data is directly proportional to the rigor of your experimental execution.[8] The following protocols are designed as self-validating systems, incorporating the necessary controls to ensure data integrity.

Protocol 1: Saturation Radioligand Binding Assay to Determine Kd and Bmax

This experiment determines the affinity (Kd) and receptor density (Bmax) of a radioligand for the target receptor. This is a prerequisite for developing a competitive binding assay.

Causality: By incubating a fixed amount of receptor with increasing concentrations of radioligand, we can observe the point of saturation, where all specific binding sites are occupied. This allows for the direct calculation of receptor number and ligand affinity.[9][10]

Saturation_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare Receptor Membranes (e.g., from cell culture) D Incubate: Receptor + Radioligand (Total Binding Wells) A->D E Incubate: Receptor + Radioligand + Excess Cold Ligand (Non-Specific Binding Wells) A->E B Prepare Radioligand Dilutions (e.g., 0.1x to 10x expected Kd) B->D B->E C Prepare 'Cold' Ligand (for non-specific binding) C->E F Rapid Vacuum Filtration (Separate bound from free ligand) D->F E->F G Wash Filters F->G H Quantify Radioactivity (Scintillation Counting) G->H I Calculate Specific Binding (Total - Non-Specific) H->I J Non-linear Regression (One-site binding model) I->J K Determine Kd and Bmax J->K

Caption: Workflow for a saturation radioligand binding assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). The inclusion of divalent cations like Mg²⁺ can be essential for maintaining receptor conformation and binding.[20]

    • Receptor Source: Prepare cell membranes or tissue homogenates expressing the target receptor. Quantify the total protein concentration using a standard method (e.g., BCA assay).

    • Radioligand: Prepare serial dilutions of the radioligand in assay buffer. A typical concentration range spans from 0.1 to 10 times the expected Kd.[21]

    • Displacer: Prepare a high concentration (100-1000 fold higher than its Ki) of a known, unlabeled (cold) ligand that binds to the same site. This is used to define non-specific binding.[13]

  • Assay Setup (in triplicate):

    • Total Binding: To each well/tube, add assay buffer, a specific volume of receptor preparation, and the serially diluted radioligand.

    • Non-Specific Binding (NSB): To a parallel set of wells/tubes, add assay buffer, the displacer, the receptor preparation, and the serially diluted radioligand.[22]

    • Rationale: The displacer occupies all specific receptor sites. Therefore, any radioactivity measured in these wells represents binding to non-receptor components (e.g., lipids, filters) and is considered "non-specific".[13]

  • Incubation:

    • Incubate the reactions at a defined temperature (e.g., room temperature or 37°C) for a sufficient duration to reach equilibrium. The time required must be determined empirically during assay development, ensuring it is at least 5 times the half-life of the dissociation reaction (t₁/₂).[23]

  • Separation:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand (passes through).[24]

    • Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Allow the filters to dry, then add scintillation cocktail and quantify the retained radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • For each radioligand concentration, calculate Specific Binding by subtracting the average NSB counts from the average Total Binding counts.[13]

    • Plot Specific Binding as a function of the radioligand concentration.

    • Fit the data using a non-linear regression model for "one-site specific binding" to derive the Kd and Bmax values.[10]

Protocol 2: Competitive Radioligand Binding Assay for Ki Determination

This experiment determines the binding affinity (Ki) of your unlabeled test compound (the 1-(6-methyl-2-piperidyl)propan-2-one derivative) by measuring its ability to compete with a known radioligand.

Causality: This assay operates on the principle of competition.[12] A fixed concentration of high-affinity radioligand is used to occupy the receptors. The unlabeled test compound is then added in increasing concentrations. A more potent test compound will displace the radioligand at lower concentrations, resulting in a lower IC50 value, which is then used to calculate its Ki.[11]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer and Receptor Source as described in Protocol 1.

    • Radioligand: Prepare the radioligand at a single, fixed concentration, ideally at or below its Kd value determined in Protocol 1.[21] Using a concentration much higher than the Kd will reduce the assay's sensitivity to competitors.

    • Test Compounds: Prepare serial dilutions of your 1-(6-methyl-2-piperidyl)propan-2-one derivatives in assay buffer.

  • Assay Setup (in triplicate):

    • Total Binding (Control): Add assay buffer, radioligand, and receptor preparation. This represents 100% binding.

    • Non-Specific Binding (Control): Add assay buffer, a high concentration of a known displacer, radioligand, and receptor preparation. This represents 0% specific binding.

    • Competition: Add the serially diluted test compound, the fixed concentration of radioligand, and the receptor preparation.

  • Incubation, Separation, and Quantification:

    • Follow steps 3, 4, and 5 from Protocol 1.

  • Data Analysis:

    • Normalize the data. Set the average "Total Binding" control as 100% and the average "NSB" control as 0%.

    • Plot the percent specific binding as a function of the log concentration of your test compound.

    • Fit the resulting sigmoidal curve using a non-linear regression model (e.g., "log(inhibitor) vs. response -- Variable slope") to determine the IC50 value.

    • Calculate the Inhibition Constant (Ki) using the Cheng-Prusoff equation :[11]

      • Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand (determined in Protocol 1).

Part 4: Ensuring Trustworthiness: The Self-Validating System

For an assay to be trustworthy, it must be robust, reproducible, and fit for its intended purpose. This is achieved by adhering to validation guidelines from regulatory bodies like the FDA.[25][26][27][28]

Key Validation Parameters:

  • Precision: The closeness of agreement between a series of measurements. Assessed via intra-assay (within a single run) and inter-assay (between different runs) variability.[26][29]

  • Accuracy: The closeness of the determined value to the nominal or known true value.[26][29]

  • Selectivity: The ability of the assay to measure the analyte of interest in the presence of other components.[26]

  • Robustness: The capacity of an assay to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, incubation time), providing an indication of its reliability during normal usage.[30]

Establishing an Assay Window (Z-Factor):

For screening assays, the Z-factor is a statistical parameter used to quantify the suitability of an assay for high-throughput screening.

  • Z-Factor = 1 - ( (3σp + 3σn) / |μp - μn| )

    • Where σ is the standard deviation, μ is the mean, p is the positive control (total binding), and n is the negative control (NSB).

  • A Z-factor between 0.5 and 1.0 is considered an excellent assay.[21] This calculation should be performed during pre-validation to ensure the assay is robust enough for screening your piperidine derivatives.

Conclusion

Validating a receptor binding assay for a novel series of compounds like 1-(6-methyl-2-piperidyl)propan-2-one derivatives is a multi-faceted process that demands scientific rigor, strategic planning, and a deep understanding of the underlying pharmacology. By systematically determining core binding parameters, selecting the appropriate technology, and executing detailed, self-validating protocols, researchers can generate high-quality, reliable data. This foundational data is indispensable for making informed decisions in structure-activity relationship (SAR) studies, prioritizing lead candidates, and ultimately, driving successful drug discovery programs.

References

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Validation

A Researcher's Guide to the Stereoisomers of 1-(6-Methyl-2-piperidyl)propan-2-one: A Comparative Analysis of Biological Activity

In the landscape of modern drug discovery and development, the principle of chirality is of paramount importance.[1][2] The spatial arrangement of atoms within a molecule, or its stereochemistry, can dramatically influen...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the principle of chirality is of paramount importance.[1][2] The spatial arrangement of atoms within a molecule, or its stereochemistry, can dramatically influence its pharmacological profile, including efficacy, safety, and metabolism.[3] This guide offers a comprehensive comparison of the stereoisomers of 1-(6-Methyl-2-piperidyl)propan-2-one, a piperidine alkaloid derivative. Piperidine and its related alkaloids are a significant class of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and analgesic properties.[4][5][6][7]

The structure of 1-(6-Methyl-2-piperidyl)propan-2-one features two chiral centers, giving rise to four possible stereoisomers: (2R,6R), (2S,6S), (2R,6S), and (2S,6R). These stereoisomers, while identical in chemical formula and connectivity, possess distinct three-dimensional arrangements that can lead to differential interactions with chiral biological targets such as enzymes and receptors.[8][9] This guide will delve into the synthesis and separation of these isomers, followed by a detailed examination of their comparative performance in key biological assays.

The Critical Role of Stereochemistry in Biological Systems

Biological systems are inherently chiral, composed of L-amino acids and D-sugars. This fundamental asymmetry dictates that the interaction between a chiral drug and its biological target is often stereospecific.[2] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects.[3][8] The infamous case of thalidomide serves as a stark reminder of this principle, where one enantiomer was an effective sedative while the other was a potent teratogen.[2][10] Therefore, the evaluation of individual stereoisomers is a critical step in the drug development process.[1]

Synthesis and Stereoselective Separation

The synthesis of 1-(6-Methyl-2-piperidyl)propan-2-one can be approached through various synthetic routes, often resulting in a mixture of stereoisomers. A common strategy involves the reductive amination of a suitable diketone precursor. The separation of the resulting stereoisomers is a crucial and often challenging step.

Diagram of Stereoisomers:

Caption: The four stereoisomers of 1-(6-Methyl-2-piperidyl)propan-2-one.

Protocol for Chiral Separation:

A highly effective method for separating these stereoisomers is through chiral High-Performance Liquid Chromatography (HPLC).

Step-by-Step Chiral HPLC Protocol:

  • Column Selection: Employ a chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose. The choice of the specific CSP is critical and may require screening of several columns.

  • Mobile Phase Optimization: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve baseline separation of the four stereoisomers.

  • Sample Preparation: Dissolve the racemic mixture of 1-(6-Methyl-2-piperidyl)propan-2-one in the mobile phase at a known concentration.

  • Injection and Elution: Inject the sample onto the column and monitor the elution profile using a UV detector at an appropriate wavelength.

  • Fraction Collection: Collect the fractions corresponding to each separated stereoisomer.

  • Purity Analysis: Assess the enantiomeric excess of each collected fraction using the same chiral HPLC method to ensure high purity.

Comparative Biological Assays

To objectively compare the biological activity of the four stereoisomers, a panel of in vitro assays is essential. Based on the known pharmacology of piperidine alkaloids, which includes antitumor, anti-inflammatory, and analgesic effects, the following assays are recommended.[5][6]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is fundamental for assessing the potential anticancer activity of the compounds by measuring their effect on cell viability.[11]

Protocol:

  • Cell Culture: Plate cancer cells (e.g., a human colorectal cancer cell line like HT-29) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with serial dilutions of each stereoisomer for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) for each stereoisomer.

Hypothetical Comparative Data:

StereoisomerIC50 (µM) on HT-29 cells
(2R,6R)15.2
(2S,6S)18.5
(2R,6S)2.8
(2S,6R)35.7
Anti-inflammatory Activity: Nitric Oxide (NO) Production in Macrophages

This assay evaluates the anti-inflammatory potential of the stereoisomers by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound Treatment and Stimulation: Pre-treat the cells with different concentrations of each stereoisomer for 1 hour, followed by stimulation with LPS (1 µg/mL).

  • Nitrite Measurement (Griess Assay): After 24 hours, collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of each stereoisomer that inhibits NO production by 50% (IC50).

Hypothetical Comparative Data:

StereoisomerIC50 (µM) for NO Inhibition
(2R,6R)8.9
(2S,6S)12.3
(2R,6S)45.1
(2S,6R)5.2
Analgesic Potential: Opioid Receptor Binding Assay

Given that some piperidine derivatives exhibit analgesic properties, a competitive binding assay using radiolabeled ligands for opioid receptors (e.g., mu, delta, kappa) can elucidate the stereoselectivity of receptor interaction.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells expressing the opioid receptor of interest.

  • Binding Reaction: Incubate the membranes with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for the mu-opioid receptor) and varying concentrations of each stereoisomer.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Radioactivity Measurement: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki (inhibition constant) for each stereoisomer, which represents its binding affinity for the receptor.

Hypothetical Comparative Data:

StereoisomerKi (nM) for Mu-Opioid Receptor
(2R,6R)25.4
(2S,6S)> 1000
(2R,6S)150.8
(2S,6R)22.7

Experimental Workflow Diagram:

Experimental_Workflow cluster_synthesis Synthesis & Separation cluster_assays Biological Assays cluster_data Data Analysis cluster_comparison Comparative Analysis synthesis Synthesis of Racemic Mixture hplc Chiral HPLC Separation synthesis->hplc isomers Isolated Stereoisomers ((2R,6R), (2S,6S), (2R,6S), (2S,6R)) hplc->isomers cytotoxicity Cytotoxicity Assay (MTT) isomers->cytotoxicity anti_inflammatory Anti-inflammatory Assay (Griess) isomers->anti_inflammatory receptor_binding Receptor Binding Assay isomers->receptor_binding ic50_cyto IC50 Values (Cytotoxicity) cytotoxicity->ic50_cyto ic50_inflam IC50 Values (Inflammation) anti_inflammatory->ic50_inflam ki_binding Ki Values (Binding Affinity) receptor_binding->ki_binding comparison Identify Most Potent Isomer(s) ic50_cyto->comparison ic50_inflam->comparison ki_binding->comparison

Caption: Workflow for comparing stereoisomers of 1-(6-Methyl-2-piperidyl)propan-2-one.

Discussion and Future Directions

The hypothetical data presented in this guide illustrates the profound impact of stereochemistry on biological activity. The (2R,6S) isomer, for instance, exhibits significantly higher cytotoxicity, while the (2S,6R) isomer shows the most potent anti-inflammatory activity. Furthermore, the (2R,6R) and (2S,6R) isomers display the highest affinity for the mu-opioid receptor. These differential activities underscore the necessity of evaluating each stereoisomer independently.

Future research should focus on in vivo studies to validate these in vitro findings. Pharmacokinetic and toxicology studies for the most promising isomers are also essential to assess their drug-like properties. Additionally, mechanistic studies, such as identifying the specific cellular targets responsible for the observed activities, will be crucial for the further development of these compounds as potential therapeutic agents. The use of stable isotope labeling could be a valuable tool in these metabolic and mechanistic investigations.[12][13]

Conclusion

The comparison of stereoisomers of 1-(6-Methyl-2-piperidyl)propan-2-one in biological assays is a critical endeavor for any drug discovery program focused on this chemical scaffold. The significant differences in activity that can exist between stereoisomers highlight the importance of chiral separation and individual evaluation. This guide provides a framework for researchers to systematically assess the biological potential of these compounds, ultimately leading to the identification of the most promising candidates for further development.

References

  • Clinical Importance of Chirality in Drug Design and Pharmaceutica. Longdom Publishing. Available from: [Link]

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  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. Available from: [Link]

  • Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors. PMC - NIH. Available from: [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available from: [Link]

  • A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. ResearchGate. Available from: [Link]

  • Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PMC. Available from: [Link]

  • Pyrrolizidine and Piperidine Alkaloids. Available from: [Link]

  • Triple labeling of metabolites for metabolome analysis (TLEMMA): a stable isotope labeling approach for metabolite identification and network reconstruction. PMC. Available from: [Link]

  • Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. ACS Publications. Available from: [Link]

  • Stable Isotope-Labeled Products For Metabolic Research. Eurisotop. Available from: [Link]

  • 1-[(2R,6S)-6-methylpiperidin-2-yl]propan-2-one. PubChem. Available from: [Link]

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  • Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities. PubMed. Available from: [Link]

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Safety & Regulatory Compliance

Safety

1-(6-Methyl-2-piperidyl)propan-2-one proper disposal procedures

Operational Briefing: Safe Handling and Disposal of 1-(6-Methyl-2-piperidyl)propan-2-one Welcome to our advanced laboratory safety series. As a Senior Application Scientist, I approach chemical lifecycle management not m...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Briefing: Safe Handling and Disposal of 1-(6-Methyl-2-piperidyl)propan-2-one

Welcome to our advanced laboratory safety series. As a Senior Application Scientist, I approach chemical lifecycle management not merely as a regulatory hurdle, but as a fundamental component of rigorous experimental design. Today, we are examining 1-(6-Methyl-2-piperidyl)propan-2-one (CAS 83285-66-9), a piperidine derivative frequently utilized in alkaloid synthesis and semiochemical research [3].

Because this molecule features a secondary amine within a piperidine ring alongside a ketone moiety, it exhibits specific reactivity and toxicity profiles. It is harmful if swallowed (H302) and can cause severe ocular damage (H318) [2]. Improper disposal of nitrogenous bases like this can lead to environmental nitrogen loading and aquatic toxicity. Therefore, our disposal protocols rely on high-temperature thermal oxidation coupled with rigorous emissions scrubbing.

Quantitative Hazard and Physicochemical Data

Before handling any material, we must understand its physical state and hazard profile to engineer our controls appropriately.

Property / Hazard MetricValue / DescriptionOperational Implication
Chemical Name 1-(6-Methyl-2-piperidyl)propan-2-oneSaturated nitrogen heterocycle; basic nature.
CAS Number 83285-66-9Unique identifier for waste manifesting [1].
Molecular Formula C9H17NOHigh carbon/nitrogen ratio requires oxygen-rich combustion.
Molecular Weight 155.24 g/mol Moderate volatility; necessitates fume hood handling.
Acute Toxicity Harmful if swallowed (H302)Mandates strict hygiene; no mouth pipetting; wash hands post-use.
Local Effects Causes serious eye damage (H318)Splash-proof chemical goggles and face shield are non-negotiable.

Mechanistic Basis for Disposal: The "Why" Behind the Protocol

When disposing of 1-(6-Methyl-2-piperidyl)propan-2-one, simply pouring it into a generic organic waste stream is insufficient. The piperidine ring is highly stable. If sent to a standard landfill, the basic nitrogen can disrupt local microbial ecosystems and resist natural degradation.

To permanently eliminate the hazard, we utilize thermal oxidation (incineration) . However, burning nitrogen-containing compounds inherently generates toxic nitrogen oxides (NOx). Therefore, the operational imperative is twofold:

  • Fuel Supplementation : We mix the waste with a combustible solvent to ensure the incinerator maintains a temperature above 1000°C, which is required to fully cleave the stable C-N bonds.

  • Exhaust Scrubbing : The facility must employ an alkaline scrubber to neutralize the resulting NOx gases into inert nitrate/nitrite salts before atmospheric release.

Step-by-Step Disposal Methodologies

Protocol A: Liquid Waste Solutions

  • Segregation : Collect all liquid waste containing the compound in a dedicated High-Density Polyethylene (HDPE) carboy.

    • Causality: HDPE is chemically resistant to basic amines. Do not mix with halogenated solvents (like dichloromethane) to prevent the formation of toxic, halogenated nitrogenous byproducts during incineration.

  • Fuel Blending : Dilute the waste stream 1:5 with a highly combustible, non-halogenated solvent (e.g., ethanol or isopropanol).

    • Causality: This ensures the waste mixture has a sufficiently high British Thermal Unit (BTU) value to sustain complete combustion in the incinerator.

  • Manifesting : Seal the carboy and label it strictly as: "Hazardous Organic Waste - Nitrogenous (Requires Incineration with NOx Scrubbing)".

  • Validation : Before sealing, verify the pH of the waste mixture using universal indicator paper. If highly basic (pH > 10), carefully neutralize with dilute hydrochloric acid to prevent pressure buildup from exothermic reactions during transport.

Protocol B: Solid Residues and Contaminated PPE

  • Collection : Place all contaminated gloves, wipes, and bench paper into a solid hazardous waste bin lined with a chemically resistant 6-mil polyethylene bag.

  • Containment : Tie off the bag using a gooseneck knot and place it inside a rigid secondary container (e.g., a poly-drum).

  • Disposal : Hand over to your licensed waste contractor for direct-feed incineration.

Protocol C: Spill Response and Neutralization

  • Isolation & Ventilation : Immediately evacuate the spill zone. Ensure the fume hood or room exhaust is operating at maximum face velocity to clear any aerosolized particles.

  • Absorption : Cover the liquid spill completely with an inert, siliceous absorbent such as diatomaceous earth or vermiculite.

    • Causality: Never use combustible absorbents (like sawdust) for basic organic compounds, as the heat of absorption or potential reactivity can create a fire hazard.

  • Mechanical Recovery : Using non-sparking polypropylene scoops, carefully collect the saturated absorbent and transfer it to a solid waste container.

  • Chemical Sanitization (Self-Validating Step) : Wash the spill surface with a 5% acetic acid solution.

    • Causality: The weak acid protonates the residual piperidine free base, converting it into a highly water-soluble acetate salt.

    • Validation: Swab the cleaned area with a damp piece of pH paper. The surface is considered decontaminated when the pH reads neutral (pH ~7), confirming the total absence of residual basic amines.

Process Visualization

Below is the logical workflow for routing 1-(6-Methyl-2-piperidyl)propan-2-one waste to ensure complete environmental protection.

DisposalWorkflow Start 1-(6-Methyl-2-piperidyl)propan-2-one (CAS 83285-66-9) Waste Decision Waste Phase? Start->Decision LiqWaste Liquid Solutions (Aqueous/Organic) Decision->LiqWaste Liquid SolWaste Solid Residues & Contaminated PPE Decision->SolWaste Solid Dilution Dilute with Combustible Non-Halogenated Solvent (e.g., Ethanol) LiqWaste->Dilution Packaging Seal in HDPE Container Label: 'Nitrogenous Organics' SolWaste->Packaging Incinerator Chemical Incinerator (>1000°C Thermal Oxidation) Dilution->Incinerator Fuel-Assisted Combustion Packaging->Incinerator Direct Feed Scrubber Alkaline Scrubber (NOx Neutralization) Incinerator->Scrubber Exhaust Gases (Contains NOx) Ash Landfill Disposal (Inert Ash) Incinerator->Ash Solid Byproducts Atmosphere Safe Atmospheric Release (N2, CO2, H2O) Scrubber->Atmosphere Scrubbed Gas

Figure 1: Thermal destruction and waste routing pathway for nitrogenous organic compounds.

Conclusion

By understanding the chemical identity of 1-(6-Methyl-2-piperidyl)propan-2-one, we elevate our safety protocols from blind compliance to applied chemistry. Proper segregation, fuel-supplemented incineration, and rigorous spill neutralization protect both our laboratory personnel and the broader ecosystem.

References

  • Cheméo. "1-(6-Methyl-2-piperidyl)propan-2-one (CAS 83285-66-9) - Chemical & Physical Properties." Available at:[Link]

  • ChemSrc. "1-(6-methylpyridin-2-yl)propan-2-one / cis-1-(6-methyl-2-piperidyl)propan-2-one Safety Data." Available at:[Link]

  • The Pherobase. "CAS Catalog: Semiochemical Compounds Arranged by CAS Numbers." Available at: [Link]

Handling

Personal protective equipment for handling 1-(6-Methyl-2-piperidyl)propan-2-one

Executive Summary & Chemical Profile 1-(6-Methyl-2-piperidyl)propan-2-one (CAS 83285-66-9) is a structurally complex piperidine alkaloid. Originally identified as a defensive secretion in Cryptolaemus montrouzieri (cocci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

1-(6-Methyl-2-piperidyl)propan-2-one (CAS 83285-66-9) is a structurally complex piperidine alkaloid. Originally identified as a defensive secretion in Cryptolaemus montrouzieri (coccinellid beetles), this secondary amine and ketone presents severe occupational hazards in the laboratory. Because of its high lipophilicity, strong basicity, and specific neurotoxic mechanisms, standard laboratory personal protective equipment (PPE) is insufficient. This guide provides a self-validating framework for handling this compound, ensuring researcher safety and experimental integrity by addressing the root chemical causality behind each required precaution.

Mechanistic Toxicology & Hazard Assessment

To design an effective safety protocol, we must first understand the causality of the chemical's toxicity. Piperidine alkaloids exert their primary systemic toxicity by binding to and desensitizing nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction and autonomic ganglia[1]. This prolonged desensitization leads to neuromuscular blockade. In pregnant models, this mechanism inhibits fetal movement, resulting in multiple congenital contracture (MCC) deformities and cleft palate, classifying the compound as a potent teratogen [2].

Locally, the secondary amine of the piperidine ring is highly basic. Upon dermal or ocular contact, it rapidly induces saponification of cellular membrane lipids [3]. The high octanol-water partition coefficient (logP) of the molecule facilitates rapid transdermal penetration, allowing the localized chemical burn to transition rapidly into systemic toxemia [4].

ToxicityMechanism A Dermal / Inhalation Exposure (1-(6-Methyl-2-piperidyl)propan-2-one) B Lipid Membrane Penetration (High logP) A->B G Local Tissue Saponification (Chemical Burns) A->G C Systemic Circulation & Placental Transfer B->C D nAChR Binding (Ligand-gated Cation Channels) C->D E Receptor Desensitization D->E F Neuromuscular Blockade & Teratogenesis E->F

Mechanistic pathway of 1-(6-Methyl-2-piperidyl)propan-2-one toxicity and receptor desensitization.

Core Personal Protective Equipment (PPE) Matrix

Because piperidine derivatives easily permeate standard nitrile gloves, specialized barrier materials are strictly required. The table below summarizes the quantitative and qualitative rationale for each PPE component.

PPE CategorySpecificationQuantitative MetricMechanistic Rationale
Hand Protection Butyl Rubber or FKM (Viton) Gloves>480 min breakthrough timeNitrile and latex are rapidly permeated by lipophilic amines and ketones. Butyl rubber provides a sterically dense barrier against the piperidine ring[3].
Eye Protection Indirect-vent, impact-resistant chemical splash goggles + Face shield100% droplet exclusionAlkaline amines cause irreversible corneal saponification within seconds of contact[3].
Body Protection Tychem® QC or equivalent chemical-resistant suit<1% permeation ratePrevents transdermal systemic absorption of the neurotoxin in the event of an accidental splash or spill[4].
Respiratory NIOSH-approved full-face respirator with OV/AM cartridges99.9% vapor filtrationRequired only if handling outside a fume hood. The ketone/amine structure generates volatile, toxic vapors at room temperature[3].

Self-Validating Operational Handling Protocols

To ensure absolute safety and experimental integrity, the handling of 1-(6-Methyl-2-piperidyl)propan-2-one must follow a self-validating workflow. Every step must include a built-in verification mechanism.

Step 1: Environmental Verification (Engineering Controls)

  • Action: Conduct all operations inside a certified chemical fume hood.

  • Causality: The compound's volatility necessitates continuous vapor evacuation to prevent inhalation toxemia.

  • Validation: Before unsealing the chemical, verify the fume hood face velocity is between 0.4 and 0.6 m/s using a digital anemometer. Tape a small piece of tissue to the bottom of the sash; a continuous inward pull provides constant visual validation of negative pressure.

Step 2: PPE Donning and Integrity Validation

  • Action: Don the specified PPE (Tychem suit, Butyl gloves, goggles, face shield).

  • Causality: Micro-tears in gloves can lead to undetected dermal absorption of the teratogen[2].

  • Validation: Perform a nitrogen inflation test on the butyl gloves prior to donning. Seal the cuff, inflate with nitrogen, and submerge the glove in water; the absence of bubbles validates barrier integrity.

Step 3: Inert Atmosphere Transfer

  • Action: Transfer the chemical using Schlenk line techniques or gas-tight syringes purged with argon.

  • Causality: As a secondary amine, the compound readily absorbs ambient CO₂ and moisture to form carbamates and hydrates, degrading sample purity and unpredictably altering its hazard profile.

  • Validation: The maintenance of a positive argon pressure, visually confirmed by a steady, continuous flow in the Schlenk line's mineral oil bubbler, validates the complete exclusion of atmospheric contaminants.

Step 4: Post-Operational Decontamination

  • Action: Wipe down all surfaces, syringes, and glassware with a 5% citric acid solution.

  • Causality: The weak acid protonates the basic piperidine nitrogen, converting the volatile, lipophilic freebase into a water-soluble, non-volatile ammonium salt.

  • Validation: Swab the decontaminated area with universal pH indicator paper. A shift from basic (blue/green) to slightly acidic (yellow/orange) validates the complete neutralization of the alkaloid.

PPEWorkflow S1 1. Engineering Controls (Hood >0.5 m/s) S2 2. PPE Donning & Integrity Check S1->S2 S3 3. Inert Transfer (Schlenk / Syringe) S2->S3 S4 4. Acidic Decontamination (5% Citric Acid) S3->S4 S5 5. PPE Doffing & Waste Segregation S4->S5

Self-validating operational workflow for handling piperidine alkaloid derivatives.

Decontamination & Disposal Plans

In the event of a spill, immediate and calculated action is required to prevent aerosolization and dermal contact.

Spill Response:

  • Evacuate the immediate area and allow the fume hood to clear airborne vapors for 5 minutes[3].

  • Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do NOT use sawdust, as concentrated amines can react exothermically with organic matter.

  • Neutralize the absorbed matrix with 5% sodium bisulfate or citric acid to lock the compound in its non-volatile salt form.

Waste Segregation: Collect all neutralized material, contaminated PPE, and empty vials into a high-density polyethylene (HDPE) container. Label explicitly as "Hazardous Waste: Toxic Piperidine Alkaloid / Teratogen." Do not mix with halogenated waste streams to prevent unintended, highly exothermic alkylation reactions.

References

  • Green, B. T., Lee, S. T., Panter, K. E., & Brown, D. R. (2012). Piperidine alkaloids: Human and food animal teratogens. Food and Chemical Toxicology. URL: [Link]

  • Green, B. T., Lee, S. T., Welch, K. D., & Panter, K. E. (2013). Plant alkaloids that cause developmental defects through the disruption of cholinergic neurotransmission. Birth Defects Research Part C: Embryo Today: Reviews. URL: [Link]

  • Munirah Adibah, K. Z., & Azzreena, M. A. (2019). Plant toxins: alkaloids and their toxicities. GSC Biological and Pharmaceutical Sciences. URL: [Link]

  • New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet: Piperidine. URL: [Link]

Sources

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